5-Mercapto-1-methyl-4-nitroimidazole
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
3-methyl-5-nitroimidazole-4-thiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2S/c1-6-2-5-3(4(6)10)7(8)9/h2,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPGGDVPPQMXEOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=C1S)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10212798 | |
| Record name | 5-Mercapto-1-methyl-4-nitroimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10212798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6339-54-4 | |
| Record name | 5-Mercapto-1-methyl-4-nitroimidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006339544 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6339-54-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38074 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Mercapto-1-methyl-4-nitroimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10212798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Methyl-4-nitro-5-thioimidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-METHYL-4-NITRO-5-THIOIMIDAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I6P7H2GT7J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-Mercapto-1-methyl-4-nitroimidazole
Foreword: The Strategic Importance of 5-Mercapto-1-methyl-4-nitroimidazole in Modern Drug Development
5-Mercapto-1-methyl-4-nitroimidazole, a seemingly niche heterocyclic compound, holds a position of considerable significance within the landscape of pharmaceutical research and development. Its primary relevance stems from its role as a critical precursor and a known process impurity in the synthesis of Azathioprine, a widely utilized immunosuppressive drug.[1] Azathioprine is on the World Health Organization's List of Essential Medicines and is instrumental in preventing organ transplant rejection and treating autoimmune diseases.[1] A thorough understanding of the synthesis of 5-mercapto-1-methyl-4-nitroimidazole is, therefore, not merely an academic exercise but a necessity for ensuring the quality, purity, and safety of this vital therapeutic agent. This guide provides a comprehensive, technically-grounded overview of its synthesis, intended for researchers, scientists, and professionals in the field of drug development.
Strategic Synthesis Pathway: A Two-Stage Approach
The most logical and widely practiced approach to the synthesis of 5-mercapto-1-methyl-4-nitroimidazole involves a two-stage process. This strategy hinges on the initial preparation of a halogenated precursor, 5-chloro-1-methyl-4-nitroimidazole, followed by a nucleophilic aromatic substitution to introduce the desired mercapto group.
Caption: Overall synthetic strategy for 5-Mercapto-1-methyl-4-nitroimidazole.
Stage 1: Synthesis of the Key Precursor, 5-Chloro-1-methyl-4-nitroimidazole
The synthesis of the chlorinated precursor is a critical first step that requires careful control of reaction conditions to ensure a good yield and purity. The following protocol is adapted from established methodologies.
Experimental Protocol: Two-Step Synthesis of 5-Chloro-1-methyl-4-nitroimidazole
Part A: Preparation of 5-Chloro-1-methylimidazole Nitrate
This initial step involves the formation of the nitrate salt of 5-chloro-1-methylimidazole, which serves to activate the imidazole ring for the subsequent nitration.
-
Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.
-
Reagent Addition: Charge the flask with 5-chloro-1-methylimidazole and toluene.
-
Salt Formation: Cool the mixture in an ice bath and slowly add nitric acid via the dropping funnel while maintaining the internal temperature below 10°C.
-
Azeotropic Dehydration: After the addition is complete, fit the flask with a Dean-Stark apparatus and heat the mixture to reflux to remove water azeotropically.
-
Isolation: Once the reaction is complete (monitored by TLC), cool the mixture and isolate the precipitated 5-chloro-1-methylimidazole nitrate by filtration. Wash the solid with cold toluene and dry under vacuum.
Part B: Nitration of 5-Chloro-1-methylimidazole Nitrate
The nitrate salt is then carefully nitrated to introduce the nitro group at the 4-position of the imidazole ring.
-
Reaction Setup: In a clean and dry three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, add concentrated sulfuric acid.
-
Substrate Addition: Cool the sulfuric acid in an ice-water bath and add the 5-chloro-1-methylimidazole nitrate in portions, ensuring the temperature does not exceed 15°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then slowly heat to 55°C. Maintain this temperature for approximately 7 hours.
-
Workup: Carefully pour the reaction mixture over crushed ice. The product will precipitate out of the aqueous solution.
-
Extraction and Purification: Extract the product with a suitable organic solvent such as chloroform or dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 5-chloro-1-methyl-4-nitroimidazole.
Stage 2: Nucleophilic Aromatic Substitution for the Synthesis of 5-Mercapto-1-methyl-4-nitroimidazole
The final and most crucial step in this synthesis is the displacement of the chloro group with a mercapto group. This is achieved through a nucleophilic aromatic substitution reaction. The strong electron-withdrawing nature of the nitro group at the 4-position significantly activates the C5 position towards nucleophilic attack, facilitating the displacement of the chloride ion.
Causality in Experimental Choices
The choice of a sulfur nucleophile is critical. Sodium hydrosulfide (NaSH) is a common and effective reagent for this transformation. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which can effectively solvate the cation of the sulfur nucleophile, thereby increasing its nucleophilicity.
Caption: Mechanism of Nucleophilic Aromatic Substitution.
Experimental Protocol: Synthesis of 5-Mercapto-1-methyl-4-nitroimidazole
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, dissolve 5-chloro-1-methyl-4-nitroimidazole in anhydrous DMF.
-
Nucleophile Addition: Add sodium hydrosulfide (NaSH) to the solution. It is advisable to use a slight excess of the nucleophile to ensure complete conversion.
-
Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 60-80°C) and stir under a nitrogen atmosphere. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Acidification and Isolation: Acidify the aqueous solution with a dilute acid (e.g., hydrochloric acid) to protonate the thiolate and precipitate the desired mercapto compound.
-
Purification: Collect the precipitate by filtration, wash thoroughly with cold water to remove any inorganic salts, and dry under vacuum. The crude product can be further purified by recrystallization to obtain 5-mercapto-1-methyl-4-nitroimidazole of high purity.
Data Presentation and Characterization
The successful synthesis of the target compound and its precursor should be confirmed by various analytical techniques.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| 5-Chloro-1-methyl-4-nitroimidazole | C₄H₄ClN₃O₂ | 161.55 | White to pale yellow solid | 146-148 |
| 5-Mercapto-1-methyl-4-nitroimidazole | C₄H₅N₃O₂S | 159.17 | Yellow to orange solid | 38-42 |
Characterization Data:
-
¹H NMR: The proton NMR spectrum should confirm the presence of the methyl group and the imidazole ring proton.
-
¹³C NMR: The carbon NMR spectrum will show the characteristic chemical shifts for the carbons in the imidazole ring and the methyl group.
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight of the compound.
-
Infrared Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the nitro group (NO₂) and the mercapto group (S-H).
Conclusion: A Reliable Pathway to a Key Pharmaceutical Intermediate
The synthetic route detailed in this guide provides a robust and reproducible method for the preparation of 5-mercapto-1-methyl-4-nitroimidazole. By first synthesizing the 5-chloro-1-methyl-4-nitroimidazole precursor and subsequently performing a nucleophilic aromatic substitution with a sulfur nucleophile, researchers can obtain the target compound in good yield and high purity. This in-depth understanding of the synthesis is paramount for those involved in the development and manufacturing of Azathioprine and other related pharmaceutical agents, ensuring the production of safe and effective medicines.
References
- O'Neil, M.J. (Ed.). (2001). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals.
-
PubChem. (n.d.). Azathioprine. National Center for Biotechnology Information. Retrieved from [Link][1]
- Chinese Patent CN101948435A. (2011). Preparation method of 5-chloro-1-methyl-4-nitroimidazole.
-
PubChem. (n.d.). 5-Mercapto-1-methyl-4-nitroimidazole. National Center for Biotechnology Information. Retrieved from [Link]
- March, J. (1992). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Edition, New York: Wiley.
Sources
The Enigmatic Metabolite: A Technical Guide to the Mechanism of Action of 5-Mercapto-1-methyl-4-nitroimidazole
For Distribution Among Researchers, Scientists, and Drug Development Professionals
Preamble: Beyond the Primary Pathway
The immunosuppressive agent azathioprine stands as a cornerstone in the management of autoimmune diseases and the prevention of organ transplant rejection.[1] Its therapeutic efficacy is predominantly attributed to its conversion to 6-mercaptopurine (6-MP) and subsequent anabolic metabolism to 6-thioguanine nucleotides (6-TGNs), which act as purine antagonists, disrupting DNA and RNA synthesis.[2][3] However, the intricate metabolic cascade of azathioprine yields a diverse array of molecules, each with the potential to contribute to the drug's overall pharmacological profile. Among these is the lesser-explored metabolite, 5-Mercapto-1-methyl-4-nitroimidazole. This technical guide delves into the putative mechanism of action of this specific metabolite, synthesizing established principles of nitroimidazole biochemistry with the known metabolic fate of its parent compound, azathioprine. While the direct biological role of 5-Mercapto-1-methyl-4-nitroimidazole remains an area of active investigation, this document aims to provide a foundational, in-depth understanding for researchers dedicated to unraveling its molecular intricacies.
I. Genesis of a Metabolite: The Biotransformation of Azathioprine
Azathioprine is a prodrug, undergoing extensive metabolism to exert its therapeutic effects.[3] The generation of 5-Mercapto-1-methyl-4-nitroimidazole is a consequence of the initial catabolism of azathioprine.
The Cleavage of Azathioprine
Upon administration, azathioprine is non-enzymatically cleaved by sulfhydryl-containing compounds, such as glutathione, to yield 6-mercaptopurine (6-MP) and a nitroimidazole moiety.[3][4] However, an alternative, minor metabolic pathway involves the cleavage of the thioether bond between the purine ring and the imidazole ring, resulting in the formation of 5-Mercapto-1-methyl-4-nitroimidazole.[5]
II. The Core Mechanism: Reductive Activation of the Nitroimidazole Moiety
The central paradigm for the biological activity of nitroimidazoles is their reductive bioactivation.[6] It is highly probable that 5-Mercapto-1-methyl-4-nitroimidazole follows this established mechanism.
The Necessity of a Low Redox Environment
The nitro group of the imidazole ring is an electron-withdrawing moiety, rendering the parent molecule relatively inert. Its activation is contingent upon receiving electrons, a process favored in the low-redox potential environments characteristic of hypoxic cells or microorganisms.[7] Within mammalian systems, enzymes such as NADPH:cytochrome P-450 reductase and xanthine oxidase can facilitate this reduction.[8]
Formation of Cytotoxic Intermediates
The reduction of the nitro group is a stepwise process, generating a cascade of highly reactive intermediates:
-
Nitro Radical Anion: A one-electron reduction of the nitro group forms a transient and highly reactive nitro radical anion.
-
Nitrosoimidazole: Further reduction can lead to the formation of a nitrosoimidazole derivative.
-
Hydroxylamine: A four-electron reduction is believed to produce a hydroxylamine intermediate, which is implicated as a key cytotoxic species.[8][9]
These reactive intermediates are electrophilic and can readily react with nucleophilic cellular macromolecules.
III. Molecular Targets and Cellular Consequences
The cytotoxic effects of activated nitroimidazoles are pleiotropic, stemming from their ability to damage a variety of critical cellular components.
DNA Damage
The electrophilic intermediates generated during reductive activation can form covalent adducts with DNA bases.[9] This can lead to strand breaks, cross-linking, and mutations, ultimately interfering with DNA replication and transcription and inducing apoptosis.
Protein Dysfunction
Proteins, with their abundance of nucleophilic residues (e.g., cysteine and histidine), are prime targets for activated nitroimidazoles. Covalent modification of key enzymes and structural proteins can lead to their inactivation and a general disruption of cellular metabolism and function. A notable target for some 5-nitroimidazoles is thioredoxin reductase, a critical enzyme in maintaining the cellular redox balance.[7]
Depletion of Cellular Reductants
The process of reductive activation consumes cellular reducing equivalents, such as NADH and NADPH. Furthermore, the reactive intermediates can react with and deplete cellular antioxidants like glutathione. This can induce a state of oxidative stress, further contributing to cellular damage.
IV. Experimental Protocols for Mechanistic Elucidation
To rigorously define the mechanism of action of 5-Mercapto-1-methyl-4-nitroimidazole, a series of targeted in vitro and cell-based assays are required.
Investigating Reductive Activation
Protocol 1: In Vitro Reductive Metabolism Assay
-
Objective: To determine if 5-Mercapto-1-methyl-4-nitroimidazole undergoes reduction by relevant biological reductases.
-
Methodology:
-
Prepare a reaction mixture containing 5-Mercapto-1-methyl-4-nitroimidazole, a source of reducing equivalents (NADPH), and a purified reductase enzyme (e.g., cytochrome P450 reductase) or a cellular fraction (e.g., liver microsomes).
-
Incubate the reaction under anaerobic conditions to favor the reduction of the nitro group.
-
Monitor the disappearance of the parent compound and the appearance of metabolites over time using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Include control reactions lacking the enzyme or NADPH to ensure the observed metabolism is enzyme-dependent.
-
Assessing DNA Damage
Protocol 2: Comet Assay (Single Cell Gel Electrophoresis)
-
Objective: To assess the ability of 5-Mercapto-1-methyl-4-nitroimidazole to induce DNA strand breaks in cells.
-
Methodology:
-
Treat cultured cells (e.g., lymphocytes or a relevant cell line) with varying concentrations of 5-Mercapto-1-methyl-4-nitroimidazole for a defined period. Include a positive control (e.g., hydrogen peroxide) and a negative control (vehicle).
-
Embed the cells in agarose on a microscope slide and lyse them to remove membranes and proteins, leaving behind the nucleoid.
-
Subject the slides to electrophoresis. Damaged DNA (containing strand breaks) will migrate further from the nucleoid, forming a "comet tail."
-
Stain the DNA with a fluorescent dye and visualize using fluorescence microscopy.
-
Quantify the extent of DNA damage by measuring the length and intensity of the comet tails.
-
Identifying Protein Adducts
Protocol 3: Click Chemistry-Based Proteomic Analysis
-
Objective: To identify the specific proteins that are covalently modified by activated 5-Mercapto-1-methyl-4-nitroimidazole.
-
Methodology:
-
Synthesize an analog of 5-Mercapto-1-methyl-4-nitroimidazole containing a "clickable" functional group (e.g., an alkyne or azide).
-
Treat cells with the modified compound.
-
Lyse the cells and perform a click reaction to attach a reporter tag (e.g., biotin) to the modified proteins.
-
Enrich the biotin-tagged proteins using streptavidin beads.
-
Identify the enriched proteins using mass spectrometry-based proteomics.
-
V. Quantitative Data Summary
While specific quantitative data for 5-Mercapto-1-methyl-4-nitroimidazole is limited in the public domain, the following table provides a template for organizing such data as it becomes available through the experimental protocols described above.
| Parameter | Experimental System | Value | Reference |
| IC50 (Cytotoxicity) | Human Lymphocyte Cell Line | To be determined | |
| Rate of Reductive Metabolism | Rat Liver Microsomes | To be determined | |
| DNA Damage (Comet Tail Moment) | Treated vs. Control Cells | To be determined | |
| Key Protein Adducts | Proteomic Analysis | To be determined |
VI. Concluding Remarks and Future Directions
The mechanism of action of 5-Mercapto-1-methyl-4-nitroimidazole is predicted to follow the classic pathway of reductive activation characteristic of 5-nitroimidazoles. This process likely generates reactive intermediates that can inflict damage upon crucial cellular macromolecules, including DNA and proteins. While this metabolite is formed in a minor pathway of azathioprine metabolism, its potential contribution to the overall therapeutic and toxicological profile of the parent drug warrants further investigation. The experimental protocols outlined in this guide provide a robust framework for elucidating the specific molecular targets and cellular consequences of this enigmatic metabolite. A comprehensive understanding of its mechanism will not only enhance our knowledge of azathioprine's pharmacology but may also inform the development of novel nitroimidazole-based therapeutics with improved efficacy and safety profiles.
References
-
A Physician's Guide to Azathioprine Metabolite Testing. (URL: [Link])
-
Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. (URL: [Link])
-
Azathioprine: old drug, new actions. (URL: [Link])
-
5-Mercapto-1-methyl-4-nitroimidazole | C4H5N3O2S | CID 95824 - PubChem. (URL: [Link])
-
IMURAN (azathioprine) Label - Accessdata.fda.gov. (URL: [Link])
-
Covalent interaction of 5-nitroimidazoles with DNA and protein in vitro: mechanism of reductive activation. (URL: [Link])
-
Nitrosoimidazoles: highly bactericidal analogues of 5-nitroimidazole drugs. (URL: [Link])
-
Mechanism of reductive activation of a 5-nitroimidazole by flavoproteins: model studies with dithionite. (URL: [Link])
-
Multiresidue method for the determination of nitroimidazoles and their hydroxy-metabolites in poultry muscle, plasma and egg by isotope dilution liquid chromatography mass spectrometry. (URL: [Link])
-
Clinical significance of azathioprine active metabolite concentrations in inflammatory bowel disease. (URL: [Link])
-
Studies on the mechanism of formation of 5-mercapto-1-methyl-4-nitroimidazole, a metabolite of the immunosuppressive drug azathioprine. (URL: [Link])
-
Thiopurine metabolites - Gloucestershire Hospitals NHS Foundation Trust. (URL: [Link])
-
Studies of genotoxicity and mutagenicity of nitroimidazoles: demystifying this critical relationship with the nitro group. (URL: [Link])
-
The Pharmacology of Azathioprine. (URL: [Link])
-
Thiopurine Pathway, Pharmacokinetics/Pharmacodynamics - ClinPGx. (URL: [Link])
-
THE DETERMINATION OF NITROIMIDAZOLE RESIDUES IN FISH AND FISH PRODUCTS by Lynn Watson - Saint Mary's University. (URL: [Link])
-
New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles. (URL: [Link])
-
Thiopurine Management Testing for IBD - Mayo Clinic Laboratories. (URL: [Link])
-
Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. (URL: [Link])
-
Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases: Systematic Review. (URL: [Link])
-
[Analytical Method for Nitroimidazoles and Their Major Metabolites in Livestock and Fishery Products Using LC-MS/MS]. (URL: [Link])
-
A practical guide to thiopurine prescribing and monitoring in IBD. (URL: [Link])
-
Azathioprine - Pharmacology, mechanism of action, side effects, - YouTube. (URL: [Link])
-
Nitroimidazole Action in Entamoeba histolytica: A Central Role for Thioredoxin Reductase. (URL: [Link])
-
THIOPURINE METABOLITE TESTING. (URL: [Link])
-
Azathioprine Therapy and TPMT and NUDT15 Genotype - Medical Genetics Summaries - NCBI Bookshelf. (URL: [Link])
-
Disulfiram and Its Derivatives: An Immortal Phoenix of Drug Repurposing. (URL: [Link])
-
Azathioprine - StatPearls - NCBI Bookshelf. (URL: [Link])
Sources
- 1. Azathioprine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. A Physician’s Guide to Azathioprine Metabolite Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Azathioprine: old drug, new actions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. assets.hpra.ie [assets.hpra.ie]
- 6. Nitrosoimidazoles: highly bactericidal analogues of 5-nitroimidazole drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nitroimidazole Action in Entamoeba histolytica: A Central Role for Thioredoxin Reductase | PLOS Biology [journals.plos.org]
- 8. Mechanism of reductive activation of a 5-nitroimidazole by flavoproteins: model studies with dithionite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Covalent interaction of 5-nitroimidazoles with DNA and protein in vitro: mechanism of reductive activation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Investigation of 5-Mercapto-1-methyl-4-nitroimidazole
This in-depth technical guide provides a comprehensive overview of the biological activity studies of 5-Mercapto-1-methyl-4-nitroimidazole. It is intended for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of this and related nitroimidazole compounds. This document delves into the synthesis, mechanisms of action, and diverse biological activities of the broader class of 5-nitroimidazoles, with a specific focus on how these insights can be applied to the study of 5-Mercapto-1-methyl-4-nitroimidazole.
Introduction: The Significance of 5-Mercapto-1-methyl-4-nitroimidazole
5-Mercapto-1-methyl-4-nitroimidazole is a heterocyclic organic compound featuring a nitro-substituted imidazole core.[1] While specific research on this particular molecule is limited, it is recognized as a metabolite of the widely used immunosuppressive drug azathioprine.[2] Its structural similarity to a broad class of biologically active 5-nitroimidazole derivatives suggests a high potential for therapeutic applications.[3][4] This guide synthesizes the existing knowledge on related nitroimidazoles to provide a foundational framework for investigating the biological activities of 5-Mercapto-1-methyl-4-nitroimidazole.
The core structure of nitroimidazoles is pivotal to their biological effects, which are primarily mediated by the reduction of the nitro group within target organisms.[5][] This process generates reactive nitroso radicals that can induce significant DNA damage, leading to cell death.[5][7] This mechanism underpins the broad-spectrum activity of nitroimidazoles against various pathogens and cancer cells.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 5-Mercapto-1-methyl-4-nitroimidazole is presented in the table below, based on available data.[1]
| Property | Value |
| Molecular Formula | C4H5N3O2S |
| Molecular Weight | 159.17 g/mol |
| IUPAC Name | 1-methyl-4-nitro-1H-imidazole-5-thiol |
| CAS Number | 6339-54-4 |
| SMILES | CN1C=NC(=C1S)[O-] |
Synthesis of 5-Nitroimidazole Derivatives: A Methodological Overview
General Workflow for Suzuki Coupling of 5-Chloro-1-methyl-4-nitroimidazole
Sources
- 1. 5-Mercapto-1-methyl-4-nitroimidazole | C4H5N3O2S | CID 95824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Studies on the mechanism of formation of 5-mercapto-1-methyl-4-nitroimidazole, a metabolite of the immunosuppressive drug azathioprine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases: Systematic Review [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Nitrosoimidazoles: highly bactericidal analogues of 5-nitroimidazole drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Metronidazole? [synapse.patsnap.com]
- 8. New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Quantum Landscape of 5-Mercapto-1-methyl-4-nitroimidazole: A Technical Guide for Computational Drug Development
This guide provides an in-depth exploration of the quantum chemical calculations for 5-Mercapto-1-methyl-4-nitroimidazole (MMNI), a key metabolite of the immunosuppressive drug Azathioprine.[1][2] For researchers, medicinal chemists, and drug development professionals, understanding the electronic and structural properties of MMNI at a quantum level is paramount for elucidating its behavior, potential interactions, and role in the overall pharmacological profile of its parent drug. This document moves beyond a simple recitation of methods to provide a scientifically grounded rationale for the computational strategies employed, ensuring a robust and reproducible in-silico analysis.
The Significance of 5-Mercapto-1-methyl-4-nitroimidazole in Pharmacology
5-Mercapto-1-methyl-4-nitroimidazole (MMNI) is a crucial molecule in the metabolic pathway of Azathioprine, a widely used immunosuppressant for treating autoimmune diseases and preventing organ transplant rejection.[1] Azathioprine itself is a prodrug that is converted in the body to 6-mercaptopurine and subsequently to other active metabolites. MMNI is formed through the cleavage of the thioether bond in Azathioprine.[3] Given that the biological activity and potential toxicity of a drug are intrinsically linked to the properties of its metabolites, a thorough characterization of MMNI is essential.
Quantum chemical calculations offer a powerful lens through which to examine the fundamental properties of MMNI that govern its reactivity and interactions with biological systems. By accurately modeling its electronic structure, we can predict its stability, reactivity hotspots, and spectroscopic signatures, providing invaluable insights for drug design and development.[4]
Foundational Principles of Quantum Chemical Calculations for MMNI
The primary tool for our investigation is Density Functional Theory (DFT), a computational method that has proven to be a good balance between accuracy and computational cost for molecules of this size.[4][5] DFT allows us to determine the electronic structure of a molecule, from which a wide range of properties can be derived.
The Critical Question of Tautomerism: Thiol vs. Thione
A pivotal consideration for MMNI is the potential for tautomerism involving the mercapto group. It can exist in either a thiol (-SH) or a thione (C=S) form. The relative stability of these tautomers can significantly influence the molecule's chemical behavior. Therefore, the first step in any computational analysis of MMNI is to determine the predominant tautomer at a given level of theory. This is achieved by performing geometry optimizations and energy calculations for both forms and comparing their relative Gibbs free energies. Computational studies on similar mercapto-substituted heterocyclic compounds have often shown the thione tautomer to be more stable.[4]
Selecting the Appropriate Computational Model
The choice of the DFT functional and basis set is critical for obtaining reliable results. For molecules containing sulfur and nitro groups, a functional that can accurately describe electron correlation and a flexible basis set are necessary.
-
DFT Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-benchmarked choice for organic molecules, providing a good description of molecular geometries and electronic properties.[5]
-
Basis Set: A Pople-style basis set, such as 6-311+G(d,p), is recommended. This basis set provides a good description of the core and valence electrons, with the addition of diffuse functions (+) to handle anions and molecules with lone pairs, and polarization functions (d,p) to allow for non-spherical electron density distributions, which is important for accurately describing bonding.
Step-by-Step Computational Workflow
The following section outlines a detailed protocol for performing quantum chemical calculations on MMNI using the Gaussian software package, a widely used program in computational chemistry.
Geometry Optimization and Frequency Analysis
The first step is to obtain the optimized molecular geometry, which corresponds to the lowest energy arrangement of the atoms.
Experimental Protocol:
-
Input File Preparation: Create an input file (e.g., MMNI_thione_opt.gjf) for the thione tautomer.
-
Route Section: Specify the level of theory and calculation type:
-
#p: Requests additional output.
-
B3LYP/6-311+G(d,p): Specifies the DFT functional and basis set.
-
Opt: Requests a geometry optimization.
-
Freq: Requests a frequency calculation to confirm the optimized structure is a true minimum (no imaginary frequencies).
-
-
Molecule Specification: Provide the initial coordinates of the atoms. This can be done in Cartesian coordinates or Z-matrix format.
-
Charge and Multiplicity: For a neutral MMNI molecule in its ground state, the charge is 0 and the spin multiplicity is 1.
-
Execution: Run the calculation using Gaussian.
-
Analysis: After the calculation is complete, verify that the optimization converged and that the frequency analysis shows no imaginary frequencies. The output file will contain the optimized coordinates and thermodynamic data.
-
Repeat for Thiol Tautomer: Repeat steps 1-6 for the thiol tautomer to compare its energy with the thione form.
Diagram of the Computational Workflow
Caption: Workflow for quantum chemical calculations of MMNI.
Electronic Structure Analysis
Once the most stable tautomer is identified, a series of calculations can be performed to probe its electronic properties.
Experimental Protocol:
-
Input File for Single Point Energy: Using the optimized geometry of the most stable tautomer, create a new input file for a single-point energy calculation.
-
Route Section for Properties: Modify the route section to request specific properties. For example, to calculate Natural Bond Orbitals (NBO) and generate cube files for visualizing molecular orbitals and the electrostatic potential:
-
Execution and Analysis: Run the calculation and analyze the output file for:
-
Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap provides an indication of the molecule's chemical stability.
-
Molecular Electrostatic Potential (MEP): The MEP map visually identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is invaluable for predicting sites of interaction with other molecules.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and charge distribution within the molecule.
-
Key Predicted Properties of 5-Mercapto-1-methyl-4-nitroimidazole
The following table summarizes the key quantum chemical descriptors that should be calculated for MMNI and their significance in the context of drug development.
| Property | Computational Method | Significance in Drug Development |
| Optimized Geometry | DFT (e.g., B3LYP/6-311+G(d,p)) | Provides the most stable 3D structure, essential for understanding molecular shape and steric effects. |
| Relative Tautomer Energies | DFT (Gibbs Free Energy) | Determines the predominant form of the molecule under physiological conditions, which dictates its reactivity and interactions. |
| HOMO-LUMO Energies & Gap | DFT | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity.[6] |
| Molecular Electrostatic Potential (MEP) | DFT | Maps the electrostatic potential onto the electron density surface, revealing sites for electrophilic and nucleophilic attack. |
| Natural Bond Orbital (NBO) Charges | NBO Analysis | Provides a detailed picture of the charge distribution on each atom, helping to understand intramolecular interactions and polarity. |
| Dipole Moment | DFT | Quantifies the overall polarity of the molecule, which influences its solubility and ability to cross biological membranes. |
| Vibrational Frequencies | DFT (Frequency Calculation) | Predicts the infrared (IR) and Raman spectra, which can be used to characterize the molecule experimentally. |
| NMR Chemical Shifts | GIAO (Gauge-Independent Atomic Orbital) method with DFT | Predicts the 1H and 13C NMR spectra, aiding in structural elucidation and experimental validation.[3] |
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous approach to the quantum chemical calculation of 5-Mercapto-1-methyl-4-nitroimidazole. By following these protocols, researchers can obtain a detailed understanding of the electronic and structural properties of this important metabolite. The insights gained from these calculations can inform further studies on its biological activity, potential toxicity, and role in the overall pharmacology of Azathioprine.
Future computational work could involve simulating the interaction of MMNI with relevant biological targets, such as enzymes involved in its metabolism or potential off-target proteins. Such studies, employing methods like molecular docking and quantum mechanics/molecular mechanics (QM/MM), can provide a more dynamic picture of MMNI's behavior in a biological environment and further aid in the rational design of safer and more effective immunosuppressive therapies.
References
-
Acharya, K. R. (1984). Crystal structure of 6-[(1-methyl-4-nitroimidazol-5-yl)thio] purine. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(2), 183-187. Available at: [Link]
-
Al-Masoudi, N. A., & Al-Soud, Y. A. (2009). New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles. Molecules, 14(11), 4659-4669. Available at: [Link]
-
Asiri, A. M., & Khan, S. A. (2010). Synthesis, spectral characterization, DFT studies, and computational screening of 4-amino-3-mercapto-5-methyl-1,2,4-triazole and its cadmium(II) mixed ligands complexes as potential antimalaria drug. Journal of Coordination Chemistry, 63(14-16), 2589-2601. Available at: [Link]
-
Basan, H. (1999). Quantitative determination of Azathioprine in tablets by1H NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 21(4), 685-689. Available at: [Link]
-
Chtita, S., et al. (2022). Machine learning approaches in designing anti-HIV nitroimidazoles: 2D/3D QSAR, kNN-MFA, docking, dynamics, PCA analysis and MMGBSA studies. Arabian Journal of Chemistry, 15(1), 103525. Available at: [Link]
-
Elgemeie, G. H., et al. (2022). Nitroimidazoles Part 10. Synthesis, crystal structure, molecular docking, and anticancer evaluation of 4-nitroimidazole derivatives combined with piperazine moiety. Monatshefte für Chemie - Chemical Monthly, 153(5), 537-548. Available at: [Link]
-
Gaussian 16, Revision C.01, Frisch, M. J. et al. Gaussian, Inc., Wallingford CT, 2016. Available at: [Link]
-
Hoffmann, M., & Rychlewski, J. (2001). Mechanism of activation of an immunosuppressive drug: azathioprine. Quantum chemical study on the reaction of azathioprine with cysteine. Journal of the American Chemical Society, 123(27), 6404-6409. Available at: [Link]
-
Kavitha, S., et al. (2021). Computational Quantum Chemical Study, Insilco ADMET, and Molecular Docking Study of 2-Mercapto Benzimidazole. Polycyclic Aromatic Compounds, 1-20. Available at: [Link]
-
Kumar, S., & Singh, N. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules, 27(19), 6296. Available at: [Link]
-
Palomar-Pardavé, M., et al. (2011). Quantum Chemical Study of 2-Mercaptoimidazole, 2-Mercaptobenzimidazole, 2-Mercapto-5-Methylbenzimidazole and 2-Mercapto-5-Nitrobenzimidazole as Corrosion Inhibitors for Steel. International Journal of Electrochemical Science, 6, 3728-3749. Available at: [Link]
-
PubChem. (n.d.). 5-Mercapto-1-methyl-4-nitroimidazole. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
-
S. Kavitha, et al. (2020). Spectroscopic, Electronic and Optical Properties of 4-Nitroimidazole using DFT Calculations. Asian Journal of Chemistry, 32(12), 3021-3028. Available at: [Link]
-
Tudor, R., et al. (2024). Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Computational Chemistry Methods. International Journal of Molecular Sciences, 25(7), 3749. Available at: [Link]
Sources
- 1. Mechanism of activation of an immunosuppressive drug: azathioprine. Quantum chemical study on the reaction of azathioprine with cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
Methodological & Application
Application Notes & Protocols: Evaluating the Antimicrobial Efficacy of 5-Mercapto-1-methyl-4-nitroimidazole
Abstract & Introduction
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 5-Mercapto-1-methyl-4-nitroimidazole in antimicrobial assays. As a member of the nitroimidazole class, this compound is of significant interest for its potential activity against anaerobic bacteria and certain protozoa. Nitroimidazoles are prodrugs that are selectively activated under hypoxic conditions, a mechanism that makes them highly effective against microorganisms thriving in low-oxygen environments.[1][2] This guide moves beyond a simple recitation of steps to explain the scientific rationale behind protocol design, ensuring that the described methodologies are robust, reproducible, and self-validating. We will detail standardized protocols for determining key efficacy parameters, including the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), in accordance with internationally recognized standards.
Scientific Foundation: The Mechanism of Action
Understanding the mechanism of action is critical for designing relevant assays and interpreting results. 5-Mercapto-1-methyl-4-nitroimidazole, like other 5-nitroimidazole compounds such as metronidazole, functions as a concentration-dependent bactericidal agent.[1][] Its antimicrobial activity is contingent upon the metabolic environment of the target organism.
Causality of Action:
-
Cellular Uptake: The un-activated, non-ionized form of the compound passively diffuses across the microbial cell membrane.
-
Reductive Activation: In anaerobic or microaerophilic environments, low-redox-potential electron transport proteins (e.g., ferredoxin) donate electrons to the nitro group of the imidazole ring.[2] This reduction is a crucial activation step that does not efficiently occur in aerobic host cells or aerobic bacteria, providing a basis for its selective toxicity.[2]
-
Generation of Cytotoxic Radicals: The reduction process forms a short-lived, highly reactive nitroso radical.
-
DNA Damage: This cytotoxic radical interacts with and disrupts the helical structure of microbial DNA, causing strand breakage and leading to irreversible cell death.[2][]
This mechanism underscores the necessity of performing susceptibility testing under appropriate anaerobic or microaerophilic conditions to obtain biologically relevant data.
Caption: Mechanism of nitroimidazole activation in anaerobic microbes.
Compound Handling and Safety Precautions
Trustworthiness in research begins with safety and proper reagent handling.
3.1 Hazard Identification Based on available data, 5-Mercapto-1-methyl-4-nitroimidazole is classified as Acute Toxicity 4, Oral , with the hazard statement "Harmful if swallowed".[4]
-
GHS Pictogram: Warning
-
Hazard Statement: H302: Harmful if swallowed.
-
Precautionary Statements: P264, P270, P301+P317, P330, P501.[4]
3.2 Required Personal Protective Equipment (PPE)
-
Lab Coat: Standard laboratory coat must be worn at all times.
-
Gloves: Wear appropriate protective gloves (e.g., nitrile) to prevent skin exposure.[5]
-
Eye Protection: Safety glasses or goggles are mandatory to protect from dust or splashes.[6]
3.3 Stock Solution Preparation The accuracy of antimicrobial assays is critically dependent on the precise preparation of the compound stock solution.
-
Weighing: Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of 5-Mercapto-1-methyl-4-nitroimidazole powder inside a chemical fume hood to avoid inhalation of fine particulates.
-
Solubilization: Due to the limited aqueous solubility of many organic compounds, a high-purity solvent is required. Add the appropriate volume of 100% Dimethyl Sulfoxide (DMSO) to achieve a high-concentration primary stock (e.g., 25.6 mg/mL). Ensure the final DMSO concentration in the assay is non-inhibitory to the test organisms (typically ≤1% v/v).
-
Vortexing: Vortex the solution thoroughly until all powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile, amber tube. This step is crucial to prevent contamination of the subsequent assays.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Experimental Protocols: Susceptibility Testing
The following protocols are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), which provide the authoritative framework for antimicrobial susceptibility testing.[7][8][9][10]
4.1 Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that results in the complete inhibition of visible growth of a microorganism under standard laboratory conditions.[11][12] The broth microdilution method is the gold standard for determining MIC values.[13]
Materials:
-
Sterile 96-well U-bottom microtiter plates
-
Appropriate sterile growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth (CAMHB) for many bacteria; specialized broths may be required for fastidious organisms).[14]
-
Prepared stock solution of 5-Mercapto-1-methyl-4-nitroimidazole.
-
Bacterial culture grown to the logarithmic phase.
-
0.5 McFarland turbidity standard.
-
Sterile saline or phosphate-buffered saline (PBS).
-
Anaerobic incubation system (e.g., anaerobic jar with gas-generating sachets or an anaerobic chamber).
Step-by-Step Methodology:
-
Inoculum Preparation: a. From a fresh agar plate (18-24 hours growth), select 4-5 well-isolated colonies of the test organism.[15] b. Emulsify the colonies in sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.[15] d. Dilute this standardized suspension 1:150 in the appropriate sterile broth to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL. From this, the final concentration in the wells will be 5 x 10⁵ CFU/mL.
-
Plate Preparation (Serial Dilution): a. Add 100 µL of sterile broth to all wells of a 96-well plate. b. Create a working solution of the drug by diluting the stock in broth. For a top concentration of 128 µg/mL, add a calculated volume of the stock solution to broth. c. Add 100 µL of this working drug solution to the first column of wells (e.g., Column 1). This results in a total volume of 200 µL. d. Perform a 2-fold serial dilution by transferring 100 µL from Column 1 to Column 2. Mix thoroughly by pipetting up and down. Continue this process across the plate to Column 10. Discard 100 µL from Column 10. e. Controls are Essential:
- Column 11 (Growth Control): Add 100 µL of broth. This well will receive the inoculum but no drug.
- Column 12 (Sterility Control): This well contains only 100 µL of uninoculated broth.
-
Inoculation: a. Add 100 µL of the diluted bacterial inoculum (from step 1d) to wells in Columns 1 through 11. Do not add bacteria to Column 12. b. The final volume in each test well is now 200 µL, and the drug concentrations have been diluted by half. The final bacterial concentration is approximately 5 x 10⁵ CFU/mL.
-
Incubation: a. Seal the plate with an adhesive plate sealer or place it in a humidified container. b. Crucially for nitroimidazoles, incubate under anaerobic conditions. Place the plate in an anaerobic jar or chamber. c. Incubate at 35 ± 2°C for 18-24 hours. For some organisms or anaerobic conditions, incubation may need to be extended to 48 hours.[16]
-
Reading the MIC: a. After incubation, examine the plate visually from the bottom using a reading mirror or on a plate reader. b. The MIC is the lowest drug concentration in which there is no visible turbidity or pellet formation, as compared to the turbid growth in the Growth Control well (Column 11). The Sterility Control well (Column 12) should remain clear.
4.2 Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the final inoculum after incubation for a specified period.[17] This is a necessary follow-up to the MIC to determine if the compound is bactericidal or bacteriostatic.
Step-by-Step Methodology:
-
Subculturing from MIC Plate: a. Following the MIC reading, select the wells corresponding to the MIC, 2x MIC, and 4x MIC. Also include the Growth Control well. b. Mix the contents of each selected well thoroughly. c. Using a calibrated loop or pipette, withdraw a 10 µL aliquot from each of these wells. d. Spot-plate the 10 µL aliquot onto a quadrant of a fresh, antibiotic-free agar plate (e.g., Tryptic Soy Agar or Blood Agar).
-
Incubation: a. Allow the spots to dry completely before inverting the plate. b. Incubate the agar plate under the same conditions as the MIC assay (anaerobically at 35 ± 2°C) for 18-24 hours, or until growth is evident in the spot from the Growth Control well.
-
Reading the MBC: a. Count the number of colonies (CFUs) in each spot. b. The MBC is the lowest concentration that produces a ≥99.9% (or 3-log₁₀) reduction in CFU/mL compared to the initial inoculum count of the MIC assay. For practical purposes, if the initial inoculum was 5 x 10⁵ CFU/mL, a 99.9% reduction means ≤500 CFU/mL. A 10 µL spot should therefore have ≤5 colonies to meet the MBC definition.
Caption: Workflow for MIC and MBC determination.
Data Presentation & Quality Control
Clear and standardized data presentation is paramount for comparative analysis. Results should be summarized in a table.
Table 1: Sample Data Summary for Antimicrobial Susceptibility Testing
| Test Organism | Strain ID | MIC (µg/mL) | MBC (µg/mL) | Interpretation (MBC/MIC Ratio) |
|---|---|---|---|---|
| Bacteroides fragilis | ATCC 25285 | 1 | 2 | Bactericidal (≤4) |
| Clostridium difficile | ATCC 9689 | 0.5 | 1 | Bactericidal (≤4) |
| Prevotella melaninogenica | Clinical Isolate 1 | 2 | >128 | Tolerant (>32) |
| Staphylococcus aureus (QC) | ATCC 29213 | >128 | >128 | Inactive (Aerobe) |
| Escherichia coli (QC) | ATCC 25922 | >128 | >128 | Inactive (Facultative) |
Interpretation Notes:
-
Bactericidal: An MBC/MIC ratio of ≤4 indicates bactericidal activity.
-
Bacteriostatic: An MBC/MIC ratio of >4 suggests bacteriostatic activity, where growth is inhibited but cells are not killed.
-
Tolerant: A tolerant phenotype is observed when the MBC is significantly higher (e.g., ≥32-fold) than the MIC.
-
Quality Control (QC): Including QC strains recommended by CLSI or EUCAST is mandatory.[18] Aerobic organisms like S. aureus and E. coli should show no activity (high MIC/MBC), validating the compound's anaerobic-specific mechanism.
References
-
Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]
-
National Center for Biotechnology Information. (n.d.). New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles. National Institutes of Health. [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Mercapto-1-methyl-4-nitroimidazole. PubChem. [Link]
-
Henrik's Lab. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. [Link]
-
Clinical and Laboratory Standards Institute. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI. [Link]
-
European Committee on Antimicrobial Susceptibility Testing. (n.d.). Clinical Breakpoint Tables. EUCAST. [Link]
-
Semantic Scholar. (n.d.). Antimicrobial susceptibility testing of four 5-nitroimidazoles against trichomonas vaginalis. [Link]
-
National Center for Biotechnology Information. (n.d.). Susceptibility of Anaerobic Bacteria to Metronidazole, Ornidazole, and Tinidazole and Routine Susceptibility Testing by Standardized Methods. National Institutes of Health. [Link]
-
National Institutes of Health, Islamabad Pakistan. (n.d.). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]
-
ResearchGate. (2017). 5-Nitroimidazole derivatives and their antimicrobial activity. [Link]
-
BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics. [Link]
-
European Committee on Antimicrobial Susceptibility Testing. (n.d.). Home. EUCAST. [Link]
-
IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). [Link]
-
Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing | Area of Focus. CLSI. [Link]
-
European Committee on Antimicrobial Susceptibility Testing. (n.d.). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. EUCAST. [Link]
-
American Society for Microbiology. (2022). In Vitro Effect of 5-Nitroimidazole Drugs against Trichomonas vaginalis Clinical Isolates. ASM Journals. [Link]
-
European Committee on Antimicrobial Susceptibility Testing. (n.d.). EUCAST -standardising antimicrobial susceptibility testing in Europe. [Link]
-
ResearchGate. (2009). Structure-Activity Relationships of Antitubercular Nitroimidazoles. 1. Structural Features Associated with Aerobic and Anaerobic Activities of 4-and 5-Nitroimidazoles. [Link]
-
University of KwaZulu-Natal ResearchSpace. (n.d.). ANTIMICROBIAL SUSCEPTIBILITY TESTING OF FOUR 5-NITROIMIDAZOLES AGAINST TRICHOMONAS VAGINALIS. [Link]
-
CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER). [Link]
-
Bio-protocol. (n.d.). Determination of Minimum Inhibitory Concentration (MIC). [Link]
-
National Center for Biotechnology Information. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). National Institutes of Health. [Link]
-
National Institute for Communicable Diseases. (n.d.). Antimicrobial susceptibility testing EUCAST disk diffusion method. [Link]
-
Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. [Link]
-
ResearchGate. (2009). Susceptibility of Anaerobic Bacteria to Metronidazole, Ornidazole, and Tinidazole and Routine Susceptibility Testing by Standardized Methods. [Link]
-
ResearchGate. (n.d.). M100S - Performance Standards for Antimicrobial Susceptibility Testing. [Link]
-
Lecturio. (2021). Nitroimidazoles. [Link]
-
National Center for Biotechnology Information. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. National Institutes of Health. [Link]
-
PubMed. (n.d.). Synthesis and antimicrobial activities of some new nitroimidazole derivatives. [Link]
-
Wikipedia. (n.d.). Nitroimidazole. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Metronidazole?. [Link]
Sources
- 1. Nitroimidazole - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Metronidazole? [synapse.patsnap.com]
- 4. 5-Mercapto-1-methyl-4-nitroimidazole | C4H5N3O2S | CID 95824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pharmacopoeia.com [pharmacopoeia.com]
- 6. fishersci.com [fishersci.com]
- 7. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 8. nih.org.pk [nih.org.pk]
- 9. EUCAST: EUCAST - Home [eucast.org]
- 10. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 11. protocols.io [protocols.io]
- 12. idexx.dk [idexx.dk]
- 13. youtube.com [youtube.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. chainnetwork.org [chainnetwork.org]
- 16. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bmglabtech.com [bmglabtech.com]
- 18. szu.gov.cz [szu.gov.cz]
The Pivotal Role of 5-Mercapto-1-methyl-4-nitroimidazole in Thiopurine Drug Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the significance of 5-mercapto-1-methyl-4-nitroimidazole, a critical molecule in the landscape of thiopurine-based therapeutics. While often cited as a precursor in drug synthesis, a nuanced understanding reveals its primary role as a key metabolite of the widely used immunosuppressant, azathioprine. This distinction is crucial for researchers in drug metabolism, pharmacokinetics, and new drug discovery. This document provides a comprehensive overview of its role, alongside detailed protocols for the synthesis of azathioprine, the parent drug, thereby offering practical guidance for laboratory applications.
Introduction: The Nitroimidazole Scaffold in Medicinal Chemistry
Nitroimidazole derivatives are a cornerstone in the development of various therapeutic agents, renowned for their diverse biological activities. The nitro group is a key pharmacophore, often essential for the drug's mechanism of action. The 5-nitroimidazole scaffold, in particular, is prevalent in a range of antimicrobial and antiprotozoal drugs.[1] In the realm of immunosuppressive agents, the nitroimidazole moiety plays a crucial role in the structure and function of azathioprine, a prodrug that is metabolized to 6-mercaptopurine (6-MP).[2]
5-Mercapto-1-methyl-4-nitroimidazole: Metabolite, Not Precursor
It is a common misconception that 5-mercapto-1-methyl-4-nitroimidazole is a direct precursor in the industrial synthesis of azathioprine. In reality, this compound is a significant metabolite formed during the in vivo metabolism of azathioprine.[1][3] The established and most efficient synthetic route to azathioprine utilizes 5-chloro-1-methyl-4-nitroimidazole as the key intermediate.[3][4]
The primary application of 5-mercapto-1-methyl-4-nitroimidazole in a research and development setting is as a reference standard in metabolic studies of azathioprine.[1] Understanding the metabolic fate of azathioprine, including the formation of 5-mercapto-1-methyl-4-nitroimidazole, is critical for pharmacokinetic and pharmacodynamic (PK/PD) modeling, as well as for assessing drug-drug interactions and patient-specific metabolic profiles.
Synthesis of Azathioprine: A Detailed Protocol
The synthesis of azathioprine is a well-established process involving the nucleophilic substitution of the chlorine atom in 5-chloro-1-methyl-4-nitroimidazole by the thiol group of 6-mercaptopurine.
Synthesis of the Key Intermediate: 5-Chloro-1-methyl-4-nitroimidazole
The synthesis of the essential precursor, 5-chloro-1-methyl-4-nitroimidazole, is a multi-step process that begins with simple starting materials. A representative synthetic route is outlined below.
Experimental Protocol: Synthesis of 5-Chloro-1-methyl-4-nitroimidazole
Materials:
-
5-Chloro-1-methylimidazole nitrate
-
Acidic catalyst (e.g., concentrated sulfuric acid)
-
Water
-
Standard laboratory glassware and equipment
Procedure:
-
To a suitable reaction vessel, add the 5-chloro-1-methylimidazole nitrate.
-
Carefully add the acidic catalyst to the reaction vessel.
-
The reaction mixture is heated stepwise over a period of 4 to 8 hours.
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The cooled mixture is then filtered to collect the solid product.
-
The collected solid is washed thoroughly with water to remove any residual acid.
-
The washed product is then dried to yield the 5-chloro-1-methyl-4-nitroimidazole intermediate.[5]
Final Step: Synthesis of Azathioprine
The final step in the synthesis of azathioprine involves the condensation of 5-chloro-1-methyl-4-nitroimidazole with 6-mercaptopurine.
Experimental Protocol: Synthesis of Azathioprine
Materials:
-
5-Chloro-1-methyl-4-nitroimidazole
-
6-Mercaptopurine (Ismipur)
-
Weak base (e.g., potassium carbonate)
-
Water
-
Dilute acetic acid
-
Dimethyl sulfoxide (DMSO) (alternative solvent)
-
Standard laboratory glassware and equipment
Procedure:
-
In a reaction vessel, dissolve 6-mercaptopurine in a boiling aqueous solution containing a weak base.
-
Maintain the pH of the solution between 7.5 and 8.0.
-
Add the 5-chloro-1-methyl-4-nitroimidazole intermediate to the boiling solution.
-
Allow the reaction to proceed for 1 to 4 hours.
-
After the reaction is complete, cool the solution and adjust the pH to 5-6 with dilute acetic acid to precipitate the crude azathioprine.
-
Filter the crude product and recrystallize from a suitable solvent.
-
After recrystallization, re-acidify the solution to a pH of 5-6.
-
Filter the purified product and dry to obtain the final azathioprine product.[5]
Alternative Solvent System:
Azathioprine can also be synthesized by reacting 5-chloro-1-methyl-4-nitro-1H-imidazole with 6-mercaptopurine in dimethyl sulfoxide (DMSO).[3]
Data Presentation
Table 1: Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) |
| 5-Mercapto-1-methyl-4-nitroimidazole | C₄H₅N₃O₂S | 159.17 | - | - |
| 5-Chloro-1-methyl-4-nitroimidazole | C₄H₄ClN₃O₂ | 161.55 | - | 148-150 |
| 6-Mercaptopurine | C₅H₄N₄S | 152.18 | Yellow crystalline solid | 313-314 (decomposes) |
| Azathioprine | C₉H₇N₇O₂S | 277.27 | Pale yellow solid | 238-245 |
Table 2: Reaction Conditions for Azathioprine Synthesis
| Parameter | Condition | Rationale |
| Reactants | 5-Chloro-1-methyl-4-nitroimidazole, 6-Mercaptopurine | Key building blocks for the final product. |
| Solvent | Aqueous solution with weak base or DMSO | Provides a suitable medium for the reaction and facilitates the deprotonation of the thiol group. |
| Base | Weak base (e.g., K₂CO₃) | Acts as a catalyst by deprotonating the thiol of 6-mercaptopurine, making it a more potent nucleophile. |
| pH | 7.5 - 8.0 | An alkaline pH is necessary to deprotonate the thiol group, facilitating the nucleophilic attack on the chloro-imidazole. |
| Temperature | Boiling point of the aqueous solution | Provides the necessary activation energy for the reaction to proceed at a reasonable rate. |
| Reaction Time | 1 - 4 hours | Sufficient time for the reaction to reach completion. |
| Work-up | Acidification with dilute acetic acid | Neutralizes the excess base and precipitates the azathioprine product, which is less soluble at a slightly acidic pH. |
Visualization of Synthetic and Metabolic Pathways
Synthesis of Azathioprine
Caption: Synthetic pathway for Azathioprine.
Metabolism of Azathioprine
Sources
- 1. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitrosoimidazoles: highly bactericidal analogues of 5-nitroimidazole drugs [pubmed.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. echemi.com [echemi.com]
- 5. researchgate.net [researchgate.net]
developing derivatives of 5-Mercapto-1-methyl-4-nitroimidazole for research
An Application Guide for the Synthesis, Characterization, and Evaluation of 5-Mercapto-1-methyl-4-nitroimidazole Derivatives
Introduction: The Therapeutic Potential of the 5-Nitroimidazole Scaffold
The 5-nitroimidazole (5-NI) core is a privileged scaffold in medicinal chemistry, forming the basis of numerous drugs used to combat anaerobic bacterial and parasitic infections.[1][2] These compounds function as prodrugs; their mechanism of action relies on the reductive activation of the nitro group by microbial enzymes, such as ferredoxin or nitroreductases, under the low-redox-potential conditions characteristic of anaerobic environments.[3] This process generates reactive nitrogen species that induce cytotoxic effects, including DNA damage and covalent modification of essential proteins, leading to pathogen death.[1][3]
5-Mercapto-1-methyl-4-nitroimidazole is a particularly attractive starting point for developing new therapeutic agents. The presence of a highly nucleophilic thiol group at the C5 position offers a versatile handle for chemical modification. By systematically developing derivatives at this site, researchers can create libraries of novel compounds with potentially modulated physicochemical properties, improved biological activity, altered selectivity, and reduced toxicity.[3] This guide provides a comprehensive framework for the synthesis, purification, characterization, and preliminary biological evaluation of derivatives based on this promising scaffold.
Section 1: The Core Scaffold: Properties and Rationale for Derivatization
The starting material, 5-Mercapto-1-methyl-4-nitroimidazole, serves as the foundation for all subsequent chemistry. Understanding its properties is critical for designing successful synthetic strategies.
1.1 Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 3-methyl-5-nitroimidazole-4-thiol | PubChem[4] |
| Molecular Formula | C₄H₅N₃O₂S | PubChem[4] |
| Molecular Weight | 159.17 g/mol | PubChem[4] |
| CAS Number | 6339-54-4 | PubChem[4] |
| Appearance | (Expected) Yellowish solid | - |
| Key Reactive Site | Thiol (-SH) group | - |
1.2 Rationale for Thiol Derivatization
The thiol group is a powerful tool for medicinal chemists. Its high nucleophilicity allows for a wide range of selective chemical modifications under mild conditions. Derivatizing this group can profoundly impact the molecule's properties:
-
Modulating Lipophilicity: Converting the polar thiol group into thioethers, thioesters, or disulfides can systematically alter the compound's lipophilicity (LogP), which is a critical determinant of cell membrane permeability and overall pharmacokinetics.
-
Exploring Structure-Activity Relationships (SAR): Introducing a variety of substituents (alkyl, aryl, acyl, etc.) allows for a systematic exploration of how size, shape, and electronic properties of the S-substituent affect biological activity.
-
Improving Stability: The free thiol group can be susceptible to oxidation. Conversion to a more stable functional group can improve the compound's shelf-life and in vivo stability.
-
Bio-reversible Prodrugs: Thioesters can be designed as prodrugs that are hydrolyzed by intracellular esterases, releasing the active thiol-containing parent drug within the target cell.
Section 2: Synthetic Strategies and Protocols
The derivatization of 5-Mercapto-1-methyl-4-nitroimidazole primarily involves leveraging the nucleophilicity of the thiol group. The following protocols outline common and effective methods for modification.
Caption: General synthetic pathways for derivatizing the thiol group.
2.1 General Protocol for S-Alkylation (Thioether Synthesis)
S-alkylation is a robust method for forming a stable carbon-sulfur bond. The reaction proceeds via an Sₙ2 mechanism where the deprotonated thiolate anion attacks an electrophilic alkyl halide.
-
Causality: A base is required to deprotonate the thiol (pKa ≈ 7-9), forming the more nucleophilic thiolate anion. A polar aprotic solvent like DMF or acetonitrile is chosen because it solvates the base's cation without forming hydrogen bonds with the nucleophile, thus accelerating the reaction rate.[5]
Step-by-Step Methodology:
-
Preparation: To a solution of 5-Mercapto-1-methyl-4-nitroimidazole (1.0 eq) in anhydrous DMF (0.2 M), add a suitable base such as potassium carbonate (K₂CO₃, 1.5 eq).
-
Activation: Stir the mixture at room temperature for 15-30 minutes to ensure complete formation of the thiolate.
-
Reaction: Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq) dropwise to the solution.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).
-
Work-up: Pour the reaction mixture into ice-water. A precipitate may form, which can be collected by filtration. Alternatively, extract the aqueous phase with an organic solvent like ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by column chromatography.
2.2 General Protocol for S-Acylation (Thioester Synthesis)
Thioesters are valuable derivatives that can also serve as potential prodrugs. They are typically synthesized by reacting the thiolate with an acylating agent.
-
Causality: Acyl chlorides and anhydrides are highly electrophilic and react readily with the thiolate. A non-nucleophilic base like triethylamine (TEA) or pyridine is often used to scavenge the HCl or carboxylic acid byproduct generated during the reaction.
Step-by-Step Methodology:
-
Preparation: Dissolve 5-Mercapto-1-methyl-4-nitroimidazole (1.0 eq) in a suitable solvent like dichloromethane (DCM) or THF containing triethylamine (1.2 eq).
-
Reaction: Cool the mixture to 0 °C in an ice bath. Add the acyl chloride or anhydride (1.1 eq) dropwise.
-
Monitoring: Allow the reaction to warm to room temperature and stir until TLC analysis indicates completion (typically 1-4 hours).
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer.
-
Purification: Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the crude product by column chromatography.
Section 3: Purification and Characterization of Derivatives
Ensuring the purity and confirming the structure of newly synthesized compounds is a cornerstone of chemical research. This process forms a self-validating system for each protocol.[1]
Caption: Workflow for purification and structural validation.
3.1 Purification Protocol: Column Chromatography
-
TLC Analysis: First, determine an appropriate solvent system using TLC. A common mobile phase for these compounds is a mixture of hexane and ethyl acetate. The ideal R_f value for the product is ~0.3.
-
Column Packing: Prepare a silica gel slurry in the chosen mobile phase and pack it into a glass column.
-
Loading: Dissolve the crude product in a minimal amount of solvent (e.g., DCM) and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the packed column.
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified derivative.
3.2 Characterization Techniques
-
Nuclear Magnetic Resonance (NMR): This is the most powerful tool for unambiguous structure determination.
-
¹H NMR: Expect to see the disappearance of the thiol proton (-SH) peak. New peaks corresponding to the protons of the added substituent will appear. For an S-benzyl derivative, new aromatic peaks (~7.3 ppm) and a benzylic methylene singlet (~4.2 ppm) would be characteristic.
-
¹³C NMR: Will show new carbon signals from the added moiety.
-
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the synthesized derivative. The observed molecular ion peak (M⁺ or [M+H]⁺) should match the calculated molecular weight of the target structure.[1][6]
-
Infrared (IR) Spectroscopy: Useful for confirming the presence or absence of key functional groups. The characteristic S-H stretch (around 2550 cm⁻¹) of the starting material should be absent in the product spectrum.[1]
Section 4: Preliminary Biological Evaluation
The primary goal of synthesizing these derivatives is to discover novel compounds with potent and selective biological activity. Based on the known pharmacology of the 5-nitroimidazole class, initial screening should focus on antiparasitic and antimicrobial assays.[3][6][7]
4.1 Protocol: In Vitro Antiparasitic Activity Assay (e.g., against Giardia intestinalis)
-
Compound Preparation: Prepare stock solutions of the synthesized derivatives in DMSO (e.g., 10 mM).
-
Culture Preparation: Culture Giardia intestinalis trophozoites in a suitable medium (e.g., TYI-S-33 medium) under anaerobic conditions at 37 °C.
-
Assay Setup: In a 96-well plate, add the parasite culture. Add serial dilutions of the test compounds and a reference drug (e.g., metronidazole). Include a 'no drug' control and a 'DMSO only' vehicle control.
-
Incubation: Incubate the plates for 48 hours under anaerobic conditions at 37 °C.
-
Viability Assessment: Determine parasite viability using a suitable method, such as a resazurin-based assay (e.g., CellTiter-Blue). Read the fluorescence or absorbance on a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control. Determine the 50% inhibitory concentration (IC₅₀) by fitting the data to a dose-response curve.
4.2 Protocol: In Vitro Cytotoxicity Assay (e.g., against HEK293 cells)
-
Causality: It is crucial to assess whether the compounds are selectively toxic to the pathogen or also toxic to host cells. A cytotoxicity assay against a human cell line provides this critical data.
-
Cell Culture: Culture a human cell line (e.g., HEK293 or HepG2) in appropriate media (e.g., DMEM with 10% FBS) at 37 °C in a 5% CO₂ incubator.
-
Assay Setup: Seed the cells into a 96-well plate and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds.
-
Incubation: Incubate the plate for 48-72 hours.
-
Viability Assessment: Measure cell viability using an appropriate method (e.g., MTT or resazurin assay).
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀) from the dose-response curve.
4.3 Data Presentation and Interpretation
The results from the biological assays should be compiled for easy comparison. The Selectivity Index (SI), calculated as CC₅₀ / IC₅₀, is a key metric for identifying promising lead compounds. A higher SI value indicates greater selectivity for the pathogen over host cells.
| Compound ID | R-Group on Sulfur | IC₅₀ vs. Giardia (µM) | CC₅₀ vs. HEK293 (µM) | Selectivity Index (SI) |
| Parent | -H | Value | Value | Value |
| DEV-001 | -CH₂Ph | Value | Value | Value |
| DEV-002 | -C(O)CH₃ | Value | Value | Value |
| Metronidazole | (Reference) | Value | Value | Value |
References
-
Bar-David, E., et al. (2023). Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases: Systematic Review. MDPI. Available at: [Link]
-
Mishra, A., et al. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules. Available at: [Link]
-
Kedar, P. S., et al. (2016). Design, Synthesis and Characterization of Some 5- Nitroimidazole Derivatives. International Journal of Pharmacy & Pharmaceutical Research. Available at: [Link]
-
PubChem. 5-Mercapto-1-methyl-4-nitroimidazole. National Center for Biotechnology Information. Available at: [Link]
-
Bouchet, A., et al. (2018). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica. Available at: [Link]
-
Al-Soud, Y. A., et al. (2010). New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles. Molecules. Available at: [Link]
-
ResearchGate. (2010). New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles. Available at: [Link]
-
Shimada, K., & Mitamura, K. (1994). Derivatization of thiol-containing compounds. Journal of Chromatography B: Biomedical Applications. Available at: [Link]
-
Trivedi, M. N., et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
Sources
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. jocpr.com [jocpr.com]
- 3. mdpi.com [mdpi.com]
- 4. 5-Mercapto-1-methyl-4-nitroimidazole | C4H5N3O2S | CID 95824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for 5-Mercapto-1-methyl-4-nitroimidazole in Parasitology Research
Introduction: The Evolving Landscape of Nitroimidazole Antiparasitics
For decades, 5-nitroimidazole compounds, with metronidazole as the flagship drug, have been the cornerstone of treatment for infections caused by anaerobic protozoa such as Giardia lamblia, Entamoeba histolytica, and Trichomonas vaginalis.[1][2] Their efficacy hinges on a unique mechanism of action perfectly suited to the low-oxygen environments these parasites inhabit. The nitro group of the imidazole ring is reduced by parasitic enzymes, such as pyruvate:ferredoxin oxidoreductase (PFOR), creating highly reactive nitro radical anions.[2][3][] These radicals then induce cytotoxic damage to the parasite's DNA and other crucial macromolecules, leading to cell death.[3][]
However, the emergence of drug-resistant strains presents a significant and growing challenge in clinical practice, with treatment failures reported in a notable percentage of cases.[1][5][6] This has spurred the exploration of novel nitroimidazole derivatives to overcome existing resistance mechanisms and expand the antiparasitic arsenal. 5-Mercapto-1-methyl-4-nitroimidazole is one such compound of interest. Its structural novelty, particularly the introduction of a mercapto group, warrants a thorough investigation into its potential as a next-generation antiparasitic agent.
This guide provides a comprehensive overview of the application of 5-Mercapto-1-methyl-4-nitroimidazole in parasitology research. It details its proposed mechanism of action based on the broader nitroimidazole class, protocols for its evaluation, and insights into interpreting the resulting data.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of 5-Mercapto-1-methyl-4-nitroimidazole is crucial for its effective application in biological assays.
| Property | Value | Source |
| Molecular Formula | C4H5N3O2S | [7] |
| Molecular Weight | 159.17 g/mol | [7] |
| IUPAC Name | 3-methyl-5-nitroimidazole-4-thiol | [7] |
| CAS Number | 6339-54-4 | [7] |
Proposed Mechanism of Action
The antiparasitic activity of 5-Mercapto-1-methyl-4-nitroimidazole is hypothesized to follow the general mechanism of 5-nitroimidazoles. The core of this mechanism is the reductive activation of the nitro group within the anaerobic or microaerophilic environment of the target parasite.
Figure 1: Proposed mechanism of action for 5-Mercapto-1-methyl-4-nitroimidazole.
The key steps in the proposed mechanism are:
-
Cellular Uptake: The compound passively diffuses into the parasite cell.
-
Reductive Activation: In the low-redox potential environment of the parasite, enzymes like PFOR transfer electrons to the nitro group of the compound.[2] This one-electron reduction forms a highly reactive nitro radical anion.
-
Cytotoxicity: The generated radical anion is a potent cytotoxin, causing damage to essential cellular components, most notably DNA, leading to strand breaks and cell death.[3] It can also interact with other macromolecules, disrupting vital cellular functions.
-
Recycling in Aerobic Environments: In the presence of oxygen, the radical anion can be rapidly re-oxidized back to the parent compound, a "futile cycle" that limits its toxicity to host cells and confines its primary activity to anaerobic parasites.[3]
Experimental Protocols
The following protocols are designed to systematically evaluate the potential of 5-Mercapto-1-methyl-4-nitroimidazole as an antiparasitic agent.
Protocol 1: In Vitro Susceptibility Testing
This protocol determines the minimum inhibitory concentration (MIC) and the 50% effective concentration (EC50) of the compound against a panel of parasitic protozoa.
Workflow:
Figure 2: Workflow for in vitro susceptibility testing.
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of 5-Mercapto-1-methyl-4-nitroimidazole in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions in the appropriate culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent toxicity.
-
-
Parasite Culture:
-
Culture Giardia lamblia, Entamoeba histolytica, or Trichomonas vaginalis in their respective standard media until they reach the mid-logarithmic phase of growth.
-
Harvest and count the parasites, then adjust the concentration to the desired seeding density for the assay.
-
-
Assay Setup:
-
In a 96-well plate, add the serially diluted compound.
-
Include a positive control (metronidazole) and a negative control (medium with DMSO).
-
Add the parasite suspension to each well.
-
-
Incubation:
-
Incubate the plates at 37°C for 48-72 hours in an anaerobic or microaerophilic environment, depending on the parasite's requirements.
-
-
Viability Assessment:
-
Assess parasite viability using a suitable method, such as the resazurin reduction assay, which measures metabolic activity.
-
Read the fluorescence or absorbance using a plate reader.
-
-
Data Analysis:
-
Plot the percentage of parasite inhibition against the log of the compound concentration.
-
Determine the EC50 value using a non-linear regression analysis. The MIC is the lowest concentration that shows no viable parasites.
-
Protocol 2: Cytotoxicity Assay Against Host Cells
It is crucial to assess the compound's toxicity to mammalian cells to determine its therapeutic index.
Step-by-Step Methodology:
-
Cell Culture:
-
Culture a relevant mammalian cell line (e.g., HeLa or HepG2) in appropriate media.
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Replace the medium with fresh medium containing serial dilutions of 5-Mercapto-1-methyl-4-nitroimidazole.
-
Include a positive control (e.g., doxorubicin) and a negative control (medium with DMSO).
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48 hours.
-
-
Viability Assessment:
-
Assess cell viability using an MTT or resazurin assay.
-
-
Data Analysis:
-
Calculate the 50% cytotoxic concentration (CC50).
-
Determine the selectivity index (SI) using the formula: SI = CC50 (host cells) / EC50 (parasite). A higher SI value indicates greater selectivity for the parasite.
-
Protocol 3: Investigating the Mechanism of Action - PFOR Enzyme Assay
This assay helps determine if the compound is activated by the PFOR enzyme, a key component of the nitroimidazole activation pathway in many parasites.
Step-by-Step Methodology:
-
Enzyme Preparation:
-
Prepare a cell-free extract from the target parasite containing active PFOR.
-
-
Assay Reaction:
-
In an anaerobic environment, set up a reaction mixture containing the cell-free extract, pyruvate, coenzyme A, and an electron acceptor (e.g., methyl viologen).
-
Add varying concentrations of 5-Mercapto-1-methyl-4-nitroimidazole.
-
Monitor the reduction of the electron acceptor spectrophotometrically.
-
-
Data Analysis:
-
Determine if the compound inhibits PFOR activity. A decrease in the rate of electron acceptor reduction in the presence of the compound suggests inhibition.
-
Interpreting the Data and Future Directions
The data generated from these protocols will provide a comprehensive initial profile of 5-Mercapto-1-methyl-4-nitroimidazole.
-
High Potency and Selectivity: An EC50 value in the low micromolar or nanomolar range, coupled with a high selectivity index, would indicate a promising candidate for further development.[1]
-
Activity Against Resistant Strains: A key experiment is to test the compound against metronidazole-resistant parasite strains.[2] Potent activity against these strains would suggest that the compound may bypass common resistance mechanisms, such as the downregulation of PFOR.[2][8]
-
Mechanism of Action Studies: If the compound shows activity independent of PFOR inhibition, further studies will be needed to elucidate its alternative mechanism of action. This could involve identifying other reductases capable of activating the compound or exploring different cellular targets.
Conclusion
The investigation of novel nitroimidazole derivatives like 5-Mercapto-1-methyl-4-nitroimidazole is a critical endeavor in the fight against parasitic diseases, especially in the face of growing drug resistance. The protocols outlined in this guide provide a robust framework for the initial characterization of this and other new chemical entities. By systematically evaluating their efficacy, selectivity, and mechanism of action, researchers can identify promising lead compounds for the development of the next generation of antiparasitic drugs.
References
- Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis. (n.d.). National Institutes of Health.
- Nitroimidazole drugs vary in their mode of action in the human parasite Giardia lamblia. (n.d.).
- Nitroimidazole Action in Entamoeba histolytica: A Central Role for Thioredoxin Reductase. (n.d.).
- A new-generation 5-nitroimidazole can induce highly metronidazole-resistant Giardia lamblia in vitro. (2010). PubMed Central.
- Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases: Systematic Review. (n.d.). MDPI.
- 5-Nitroimidazole Drugs Effective against Metronidazole-Resistant Trichomonas vaginalis and Giardia duodenalis. (n.d.). PMC - NIH.
- New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles. (n.d.). National Institutes of Health.
- Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases. (n.d.).
- 5-Mercapto-1-methyl-4-nitroimidazole | C4H5N3O2S | CID 95824. (n.d.). PubChem.
- Nitroimidazole drugs vary in their mode of action in the human parasite Giardia lamblia. (n.d.).
- In Vitro Effect of 5-Nitroimidazole Drugs against Trichomonas vaginalis Clinical Isolates. (2022).
- Nitroimidazole: Definition, Mechanism and Uses. (n.d.). BOC Sciences.
- New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles. (2025).
- Identification of Trichomonas vaginalis 5-Nitroimidazole Resistance Targets. (2023). PubMed.
- Metronidazole Activation by a Deeply Entangled Dimeric Malic Enzyme in Entamoeba histolytica. (n.d.). MDPI.
- Design, Synthesis and Characterization of Some 5- Nitroimidazole Derivatives. (2016). International Journal of Pharmacy & Pharmaceutical Research.
- A Systematic Review of the Literature on Mechanisms of 5-Nitroimidazole Resistance in Trichomonas vaginalis. (2020). ResearchGate.
- A systematic review of the literature on mechanisms of 5-nitroimidazole resistance in Trichomonas vaginalis. (n.d.). National Institutes of Health.
Sources
- 1. Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Nitroimidazole Drugs Effective against Metronidazole-Resistant Trichomonas vaginalis and Giardia duodenalis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitroimidazole Action in Entamoeba histolytica: A Central Role for Thioredoxin Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Trichomonas vaginalis 5-Nitroimidazole Resistance Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A systematic review of the literature on mechanisms of 5-nitroimidazole resistance in Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-Mercapto-1-methyl-4-nitroimidazole | C4H5N3O2S | CID 95824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. A new-generation 5-nitroimidazole can induce highly metronidazole-resistant Giardia lamblia in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Mercapto-1-methyl-4-nitroimidazole
Welcome to the technical support center for the synthesis of 5-Mercapto-1-methyl-4-nitroimidazole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important compound. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your synthesis and increase your yield.
Introduction
5-Mercapto-1-methyl-4-nitroimidazole is a key intermediate in the synthesis of various pharmaceuticals, most notably the immunosuppressive drug azathioprine.[1][2] Achieving a high yield of this compound is crucial for the efficiency and cost-effectiveness of the overall drug manufacturing process. This guide provides practical, experience-based advice to help you navigate the common challenges associated with its synthesis.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of 5-Mercapto-1-methyl-4-nitroimidazole. The primary synthetic route involves the reaction of 1-methyl-4-nitro-5-chloroimidazole with a sulfur source, such as sodium hydrosulfide.
Q1: I am experiencing a very low yield of the final product. What are the likely causes and how can I improve it?
A low yield can be attributed to several factors, from incomplete reactions to product degradation. Here’s a systematic approach to diagnosing and resolving this issue:
Potential Causes & Solutions
| Potential Cause | Explanation | Recommended Action |
| Incomplete Reaction | The reaction may not have gone to completion due to insufficient reaction time, low temperature, or poor reagent reactivity. | - Monitor the reaction: Use Thin Layer Chromatography (TLC) to track the disappearance of the starting material (1-methyl-4-nitro-5-chloroimidazole).- Increase reaction time: If the starting material is still present after the initial reaction time, extend it in increments of 1-2 hours.- Elevate temperature: Gradually increase the reaction temperature. For similar nitroimidazole reactions, temperatures around 60°C have been shown to improve yields.[3][4] |
| Side Reactions | The presence of unwanted side products can significantly reduce the yield of the desired compound. | - Control stoichiometry: Ensure the accurate measurement of all reagents. An excess of the sulfur source can sometimes lead to undesired byproducts.- Inert atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the mercapto group. |
| Product Degradation | The final product may be sensitive to the work-up conditions, particularly pH and exposure to air. | - Maintain appropriate pH: During work-up and extraction, ensure the pH is controlled to prevent degradation. Acidic conditions should be introduced carefully during the final precipitation of the product.- Minimize air exposure: Handle the purified product under an inert atmosphere and store it in a cool, dark place. |
| Purification Losses | Significant amounts of the product can be lost during purification steps like extraction and chromatography. | - Optimize extraction: Use an appropriate organic solvent (e.g., ethyl acetate) and perform multiple extractions to ensure complete recovery from the aqueous phase.- Refine chromatography: If using column chromatography, select a suitable solvent system to ensure good separation and minimize product loss on the column.[5] |
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for diagnosing and resolving low product yield.
Q2: My TLC shows multiple spots. How can I identify the product and what are the likely impurities?
Multiple spots on a TLC plate indicate the presence of impurities. Here’s how to approach this:
-
Spot Identification:
-
Co-spotting: Spot your starting material, the reaction mixture, and a co-spot (starting material and reaction mixture in the same spot) on the same TLC plate. The spot corresponding to the starting material should be easily identifiable.
-
Rf Value: The product, 5-Mercapto-1-methyl-4-nitroimidazole, is more polar than the starting material, 1-methyl-4-nitro-5-chloroimidazole, due to the thiol group. Therefore, the product should have a lower Rf value (it will travel a shorter distance up the plate).
-
-
Common Impurities:
-
Unreacted Starting Material: 1-methyl-4-nitro-5-chloroimidazole.
-
Oxidized Product: The mercapto group can be oxidized to a disulfide, which would appear as a different spot on the TLC.
-
Other Isomers: If the initial nitration of 1-methylimidazole was not completely regioselective, you might have isomers present from the start.
-
Q3: The purification of the final product is challenging. What are the best practices?
Purification can indeed be tricky. Here are some recommended methods:
-
Recrystallization: This is often the most effective method for purifying the final product.
-
Solvent Selection: Experiment with different solvent systems. A common approach is to dissolve the crude product in a solvent in which it is soluble at high temperatures and then allow it to crystallize as it cools. Ethanol or a mixture of ethanol and water could be a good starting point.
-
-
Column Chromatography: If recrystallization does not yield a pure product, column chromatography is the next step.
-
Stationary Phase: Silica gel is a standard choice.[5]
-
Mobile Phase: A gradient of ethyl acetate in hexane is a good starting point for elution. The optimal ratio will depend on the specific impurities present.
-
-
Washing: Washing the crude product with appropriate solvents can remove certain impurities. For example, washing with a non-polar solvent like hexane can remove non-polar impurities.
Frequently Asked Questions (FAQs)
Q: What is the most common and reliable synthetic route for 5-Mercapto-1-methyl-4-nitroimidazole?
A: The most established route starts from 1-methyl-4-nitro-5-chloroimidazole, which is then reacted with a source of sulfur, typically sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis. The precursor, 1-methyl-4-nitro-5-chloroimidazole, is synthesized from 1-methylimidazole through nitration and subsequent chlorination.[1]
Reaction Pathway
Caption: Simplified reaction pathway for the synthesis.
Q: What are the critical safety precautions to take during this synthesis?
A: Safety is paramount. Always adhere to the following:
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves at all times.
-
Ventilation: Work in a well-ventilated fume hood, especially when handling volatile solvents and reagents.
-
Hazardous Materials:
-
5-Mercapto-1-methyl-4-nitroimidazole: This compound is harmful if swallowed.[6] Avoid inhalation and contact with skin.
-
Nitroimidazole derivatives: Many nitroimidazoles have potential toxic effects. Handle with care.
-
Reagents: Be aware of the specific hazards of all reagents used, including corrosive acids and bases.
-
Q: How can I effectively monitor the progress of the reaction?
A: Thin Layer Chromatography (TLC) is the most common and effective method.
-
Procedure:
-
Prepare a TLC plate with a suitable stationary phase (e.g., silica gel).
-
Spot the starting material, the reaction mixture at different time points, and a co-spot.
-
Develop the plate in an appropriate solvent system (e.g., ethyl acetate/hexane).
-
Visualize the spots under UV light.
-
-
Interpretation: The reaction is complete when the spot corresponding to the starting material has completely disappeared.
Detailed Experimental Protocol
The following is a representative protocol for the synthesis of 5-Mercapto-1-methyl-4-nitroimidazole. Note: This protocol may require optimization for your specific laboratory conditions and reagent purity.
Materials:
-
1-methyl-4-nitro-5-chloroimidazole
-
Sodium hydrosulfide (NaSH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate
-
TLC plates (silica gel)
-
Round bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
In a round bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-methyl-4-nitro-5-chloroimidazole (1 equivalent) in ethanol.
-
In a separate flask, dissolve sodium hydrosulfide (1.1 equivalents) in a minimal amount of water.
-
-
Reaction:
-
Add the sodium hydrosulfide solution dropwise to the solution of 1-methyl-4-nitro-5-chloroimidazole at room temperature.
-
Heat the reaction mixture to 60°C and stir for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexane).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Add water to the residue and wash with ethyl acetate to remove any unreacted starting material.
-
Carefully acidify the aqueous layer with dilute hydrochloric acid to precipitate the product.
-
-
Purification:
-
Filter the precipitate and wash it with cold water.
-
Dry the crude product under vacuum.
-
For further purification, recrystallize the product from ethanol or use column chromatography (silica gel, ethyl acetate/hexane gradient).
-
-
Characterization:
-
Confirm the identity and purity of the final product using techniques such as NMR, IR, and mass spectrometry.
-
References
-
Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16. Available at: [Link]
- CN102321028A - Method for synthesizing 2-methyl-5-nitroimidazole-1-ethanol - Google Patents.
-
PubChem. (n.d.). 5-Mercapto-1-methyl-4-nitroimidazole. National Center for Biotechnology Information. Retrieved from [Link]
-
Synthesis of New Active Sulfones in the 5-Nitroimidazole Series - PMC - NIH. Available at: [Link]
- Girhepunje, N. S., et al. (2016). Design, Synthesis and Characterization of Some 5- Nitroimidazole Derivatives. International Journal of Pharmacy & Pharmaceutical Research, 6(3), 456-480.
-
Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as - Der Pharma Chemica. Available at: [Link]
-
Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents - JOCPR. Available at: [Link]
-
Preparation of 4,5-nitroimidazole - ResearchGate. Available at: [Link]
- CN101486681A - Method for producing azathiopurine intermediate and product produced thereby - Google Patents.
- US4925952A - Process for preparing 1-hydroxyalkyl-5-nitroimidazoles - Google Patents.
-
AZATHIOPRINE IMPURITY C [EP IMPURITY] | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com. Available at: [Link]
-
Wikipedia. (n.d.). Azathioprine. Retrieved from [Link]
-
Chalmers, A. H. (1974). Studies on the mechanism of formation of 5-mercapto-1-methyl-4-nitroimidazole, a metabolite of the immunosuppressive drug azathioprine. Biochemical pharmacology, 23(13), 1891–1901. Available at: [Link]
Sources
- 1. Azathioprine - Wikipedia [en.wikipedia.org]
- 2. Studies on the mechanism of formation of 5-mercapto-1-methyl-4-nitroimidazole, a metabolite of the immunosuppressive drug azathioprine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Synthesis of New Active Sulfones in the 5-Nitroimidazole Series - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-Mercapto-1-methyl-4-nitroimidazole | C4H5N3O2S | CID 95824 - PubChem [pubchem.ncbi.nlm.nih.gov]
stability issues of 5-Mercapto-1-methyl-4-nitroimidazole in solution
This technical support guide is intended for researchers, scientists, and drug development professionals working with 5-Mercapto-1-methyl-4-nitroimidazole. Here, we address common stability issues encountered in solution-based experiments, providing troubleshooting advice and answers to frequently asked questions to ensure the integrity and reproducibility of your research.
Introduction to 5-Mercapto-1-methyl-4-nitroimidazole
5-Mercapto-1-methyl-4-nitroimidazole is a key metabolite of the immunosuppressive drug azathioprine.[1][2] Understanding its stability is crucial for accurate experimental design and data interpretation, particularly in studies related to drug metabolism, pharmacology, and formulation development. The presence of both a nitro group and a mercapto group on the imidazole ring makes this molecule susceptible to various degradation pathways.
Troubleshooting Guide: Stability Issues in Solution
This section addresses specific problems you may encounter during your experiments, their probable causes, and actionable solutions.
Issue 1: Rapid Discoloration (Yellowing) of the Solution Upon Dissolution
-
Observation: Your freshly prepared solution of 5-Mercapto-1-methyl-4-nitroimidazole turns yellow or amber almost immediately.
-
Probable Cause: This is often indicative of the oxidation of the thiol (-SH) group, which is highly susceptible to oxidation, especially in the presence of dissolved oxygen and trace metal ions. The nitroimidazole ring itself can also contribute to color.
-
Solution:
-
Deoxygenate Your Solvents: Before use, sparge your solvents with an inert gas like nitrogen or argon for at least 15-20 minutes to remove dissolved oxygen.
-
Use Freshly Prepared Solutions: Prepare solutions immediately before use to minimize exposure to atmospheric oxygen.
-
Consider Antioxidants: For applications where it won't interfere with your experiment, the addition of a small amount of an antioxidant, such as EDTA to chelate metal ions, can be beneficial.
-
Issue 2: Inconsistent Results or Loss of Compound Over Time in Aqueous Buffers
-
Observation: You observe a decrease in the concentration of 5-Mercapto-1-methyl-4-nitroimidazole in your aqueous solution over a short period, leading to poor reproducibility.
-
Probable Cause: The stability of nitroimidazole compounds can be highly dependent on the pH of the solution.[3] While some nitroimidazoles are relatively stable across a range of pH values, the presence of the mercapto group can introduce additional pH-dependent degradation pathways.
-
Solution:
-
pH Optimization: If your experimental conditions allow, conduct a preliminary study to assess the stability of the compound in different pH buffers (e.g., pH 4, 7, and 9). Based on data for other nitroimidazoles, neutral to slightly acidic conditions may offer better stability.[3]
-
Temperature Control: Store your solutions at low temperatures (2-8 °C) and protect them from light to slow down degradation kinetics. For long-term storage, consider freezing aliquots at -20 °C or -80 °C.
-
Buffer Selection: Be mindful of the components in your buffer, as some may catalyze degradation. Simple phosphate or acetate buffers are often a good starting point.
-
Issue 3: Appearance of Unexpected Peaks in Your Chromatogram (e.g., HPLC)
-
Observation: When analyzing your solution, you detect additional peaks that were not present in your initial standard.
-
Probable Cause: These new peaks are likely degradation products. The primary degradation pathways for 5-Mercapto-1-methyl-4-nitroimidazole are expected to be the oxidation of the mercapto group to a disulfide or sulfonic acid, and potential reduction or modification of the nitro group.
-
Solution:
-
Peak Identification: If possible, use mass spectrometry (LC-MS) to identify the mass of the degradation products. This can provide valuable clues about the degradation pathway. For example, a dimer of your parent compound would suggest disulfide bond formation.
-
Stability-Indicating Method: Develop and validate an HPLC method that can separate the parent compound from its potential degradation products. This will allow you to accurately quantify the amount of intact compound remaining.
-
Control Experiments: Run control experiments under various stress conditions (e.g., exposure to light, elevated temperature, different pH) to intentionally generate degradation products. This can help in identifying the peaks in your experimental samples.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving 5-Mercapto-1-methyl-4-nitroimidazole?
-
Good Solubility: Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are likely to be good solvents.[4]
-
Moderate to Low Solubility: Polar protic solvents such as methanol and ethanol may also be used, though solubility might be lower.
-
Poor Solubility: The compound is expected to have low solubility in non-polar solvents like toluene and in water.[5]
Solubility Quick Reference Table
| Solvent | Expected Qualitative Solubility |
| DMSO | High |
| DMF | High |
| Methanol | Moderate |
| Ethanol | Moderate |
| Acetonitrile | Moderate |
| Water | Low |
| Toluene | Low |
Q2: What are the optimal storage conditions for solid 5-Mercapto-1-methyl-4-nitroimidazole?
To ensure the long-term stability of the solid compound, it should be stored in a tightly sealed container, protected from light, in a cool and dry place.[6][7] A desiccator can be used to minimize moisture exposure. For extended storage, refrigeration (2-8 °C) is recommended.
Q3: How should I prepare stock solutions of 5-Mercapto-1-methyl-4-nitroimidazole?
-
Solvent Selection: Choose a suitable solvent where the compound is highly soluble, such as DMSO.
-
Weighing: Accurately weigh the required amount of the solid compound in a fume hood, as it is classified as harmful if swallowed.
-
Dissolution: Dissolve the solid in the chosen solvent. Gentle warming or sonication may be used to aid dissolution, but avoid excessive heat to prevent degradation.
-
Storage: Store the stock solution in small, single-use aliquots at -20 °C or -80 °C to minimize freeze-thaw cycles. Ensure the vials are tightly sealed.
Q4: Is 5-Mercapto-1-methyl-4-nitroimidazole sensitive to light?
Yes, nitroimidazole compounds are known to be susceptible to photodegradation.[3] Therefore, it is crucial to protect both the solid compound and its solutions from light. Use amber vials or wrap containers with aluminum foil.
Experimental Protocols
Protocol 1: General Procedure for Preparing a Stock Solution
-
Equilibrate the solid 5-Mercapto-1-methyl-4-nitroimidazole to room temperature before opening the container.
-
Weigh the desired amount of the compound using an analytical balance.
-
Transfer the solid to a volumetric flask.
-
Add a small amount of the chosen solvent (e.g., DMSO) to dissolve the solid completely.
-
Once dissolved, add the solvent to the final volume.
-
Mix the solution thoroughly.
-
If not for immediate use, aliquot the solution into amber vials and store at -20 °C or lower.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
This is a general guideline. The specific conditions may need to be optimized for your system and specific degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a slightly acidic aqueous buffer (e.g., 0.1% formic acid in water).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of the compound (a photodiode array detector is recommended to monitor for the appearance of degradation products with different spectral properties).
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30 °C.
Visualizations
Diagram 1: Potential Degradation Pathways
Caption: Potential degradation pathways for 5-Mercapto-1-methyl-4-nitroimidazole.
Diagram 2: Troubleshooting Workflow for Solution Instability
Caption: A workflow for troubleshooting the instability of 5-Mercapto-1-methyl-4-nitroimidazole solutions.
References
- Hakmaoui, Y., Asserne, F., El Haib, A., El Ajlaoui, R., Abouricha, S., & Rakib, E. M. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4-nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16.
- Yousif, E., Al-Amoudi, M. S., & Al-Masoudi, N. A. (2014). New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles. International Journal of Molecular Sciences, 15(10), 18497–18508.
-
PubChem. (n.d.). 5-Mercapto-1-methyl-4-nitroimidazole. Retrieved from [Link]
- Chalmers, A. H. (1974). Studies on the mechanism of formation of 5-mercapto-1-methyl-4-nitroimidazole, a metabolite of the immunosuppressive drug azathioprine. Biochemical Pharmacology, 23(13), 1891–1901.
- Ansari, A., & Lichtenstein, G. R. (2007). Clinical significance of azathioprine active metabolite concentrations in inflammatory bowel disease.
- Starek, M., Krzek, J., & Smaś, A. (2023). TLC–Densitometric Analysis of Selected 5-Nitroimidazoles. Processes, 11(1), 170.
- de Groot, M. J., van der Veen, C., van den Heuvel, J. J. M. W., Russel, F. G. M., & de Graaf, C. (2022). Gut Microbiota Metabolism of Azathioprine: A New Hallmark for Personalized Drug-Targeted Therapy of Chronic Inflammatory Bowel Disease. Frontiers in Pharmacology, 13, 858597.
- Cuffari, C. (2011). Azathioprine Metabolism in Inflammatory Bowel Disease.
-
ResearchGate. (2009). Production of 4-nitroimidazole and its thermal stability. Retrieved from [Link]
-
Taylor & Francis. (2011). Azathioprine Metabolism in Inflammatory Bowel Disease. Retrieved from [Link]
-
ResearchGate. (2003). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Retrieved from [Link]
-
SciELO South Africa. (2012). Nitrobenzylideneimino)-3-methyl-5-mercapto-1, 2, 4-triazole, A new chromogenic reagent for extractive spectrophotometric determination of copper (II) in pharmaceutical and alloy samples. Retrieved from [Link]
-
LookChem. (n.d.). Cas 696-23-1,2-Methyl-4-nitroimidazole. Retrieved from [Link]
- Google Patents. (2013). CN103145645A - Preparation technology of mercapto-5-methyl-1,3,4-thiadiazole.
-
ResearchGate. (2022). A Theoretical Study on the Degradation Mechanism, Kinetics, and Ecotoxicity of Metronidazole (MNZ) in •OH- and SO4-Assisted Advanced Oxidation Processes. Retrieved from [Link]
-
ResearchGate. (2017). Overview of Mercapto-1,2,4-Triazoles. Retrieved from [Link]
Sources
- 1. Studies on the mechanism of formation of 5-mercapto-1-methyl-4-nitroimidazole, a metabolite of the immunosuppressive drug azathioprine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical significance of azathioprine active metabolite concentrations in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jocpr.com [jocpr.com]
- 7. 5-Mercapto-1-methyl-4-nitroimidazole | C4H5N3O2S | CID 95824 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Enzyme Inhibition Assays for 5-Mercapto-1-methyl-4-nitroimidazole
Welcome to the technical support center for researchers utilizing 5-Mercapto-1-methyl-4-nitroimidazole (MMNI) in enzyme inhibition assays. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome common experimental hurdles and ensure the integrity of your results. As a thiol-containing nitroaromatic compound, MMNI presents unique challenges and opportunities in assay development. This resource explains the causality behind experimental choices, helping you to design robust and self-validating protocols.
I. Understanding the Compound: Key Physicochemical Properties of MMNI
Before delving into troubleshooting, it is crucial to understand the physicochemical properties of 5-Mercapto-1-methyl-4-nitroimidazole that can influence assay performance.
| Property | Value | Implication for Enzyme Assays |
| Molecular Formula | C4H5N3O2S | |
| Molecular Weight | 159.17 g/mol [1] | Accurate concentration calculations are essential. |
| Structure | Contains a thiol (-SH) group, a nitro (-NO2) group, and an imidazole ring.[1] | The thiol group is reactive and can form disulfide bonds or react with other assay components. The nitro group can be reduced, potentially leading to reactive intermediates.[2][] |
| Solubility | Limited aqueous solubility is common for similar heterocyclic compounds. | Proper solubilization in a suitable solvent like DMSO is critical to avoid precipitation in assay buffers. |
| Reactivity | The thiol group is a nucleophile and can react with electrophiles.[4] The nitro group can undergo enzymatic or chemical reduction.[5][6] | Potential for covalent modification of enzymes, particularly those with reactive cysteine residues in their active sites.[4][7] Redox cycling of the nitro group could interfere with assays that use redox-sensitive readouts. |
II. Frequently Asked Questions (FAQs)
Q1: What is the best way to prepare and store stock solutions of MMNI?
A1: Due to its limited aqueous solubility, it is recommended to prepare a high-concentration stock solution of MMNI in a non-aqueous solvent such as dimethyl sulfoxide (DMSO).
-
Preparation: Weigh out the desired amount of MMNI and dissolve it in 100% DMSO to a final concentration of 10-50 mM. Ensure complete dissolution by gentle vortexing or sonication.
-
Storage: Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light. The thiol group can be susceptible to oxidation, so minimizing air exposure in the headspace of the storage tube is advisable.
Q2: What concentration of DMSO is acceptable in my final assay?
A2: The final concentration of DMSO in the assay should be kept as low as possible, typically not exceeding 1-2% (v/v). High concentrations of DMSO can denature enzymes and affect their activity. It is crucial to include a vehicle control in your experiments, which contains the same final concentration of DMSO as your test wells but no MMNI. This allows you to account for any solvent effects on enzyme activity.
Q3: Can MMNI interfere with my assay readout?
A3: Yes, MMNI has the potential for assay interference.
-
Colorimetric Assays: As a nitroaromatic compound, MMNI may have some absorbance in the UV-visible spectrum. It is important to measure the absorbance of MMNI at the wavelength used for your assay to check for any overlap.
-
Fluorescence/Luminescence Assays: The compound could potentially quench or contribute to the fluorescence/luminescence signal. Always run a control with MMNI and the detection reagents in the absence of the enzyme to assess for any direct effects on the readout.
-
Redox-based Assays: The nitro group can undergo redox cycling, which could interfere with assays that measure changes in redox state, such as those using resazurin or measuring NADPH/NADH levels.[5][6]
III. Troubleshooting Guide
This section addresses specific problems you may encounter during your enzyme inhibition assays with MMNI.
Problem 1: High Variability and Poor Reproducibility of IC50 Values
Potential Cause: This is often related to the stability and reactivity of MMNI in the assay buffer. The thiol group is prone to oxidation, forming disulfides, which can alter the effective concentration of the active inhibitor.[8]
Troubleshooting Workflow:
Troubleshooting Workflow for Inconsistent IC50 Values.
Step-by-Step Solutions:
-
Incorporate a Reducing Agent: The presence of a reducing agent in your assay buffer can help maintain the thiol group of MMNI in its reduced, active state.
-
Dithiothreitol (DTT): A common choice, typically used at a final concentration of 1-5 mM. Be aware that DTT has a limited half-life in aqueous solutions and should be prepared fresh.[8]
-
Tris(2-carboxyethyl)phosphine (TCEP): A more stable alternative to DTT that is effective over a wider pH range and is less likely to react with certain assay components. Use at a final concentration of 0.1-1 mM.
-
-
Pre-incubation Controls: To assess the stability of MMNI in your assay buffer, pre-incubate the compound in the buffer for the duration of your assay before adding the enzyme. Then, initiate the reaction and compare the results to an assay where the compound is added just before the enzyme. A significant loss of potency after pre-incubation suggests compound instability.
-
Use Freshly Prepared Solutions: Always use freshly prepared dilutions of MMNI from your frozen stock for each experiment. Avoid using diluted compound solutions that have been stored for extended periods, even at 4°C.
Problem 2: Apparent Time-Dependent Inhibition
Potential Cause: You may observe that the inhibitory effect of MMNI increases with longer pre-incubation times with the enzyme before adding the substrate. This could indicate a covalent mechanism of inhibition, where the thiol group of MMNI forms a covalent bond with a reactive residue on the enzyme, such as a cysteine.[4][7]
Experimental Protocol to Investigate Time-Dependent Inhibition:
-
Vary Pre-incubation Time: Set up a series of experiments where MMNI is pre-incubated with the enzyme for different durations (e.g., 0, 15, 30, 60 minutes) before initiating the reaction by adding the substrate.
-
Measure IC50 at Each Time Point: Determine the IC50 value of MMNI for each pre-incubation time. A significant decrease in the IC50 value with increasing pre-incubation time is indicative of time-dependent inhibition.
-
Washout Experiment: To further confirm covalent binding, pre-incubate the enzyme with a high concentration of MMNI. Then, remove the unbound inhibitor by dialysis or gel filtration. Assay the activity of the treated enzyme. If the inhibition persists after removal of the unbound compound, this strongly suggests a covalent or very slow-off-rate mechanism.
Problem 3: Discrepancy Between Binding Affinity and Functional Inhibition
Potential Cause: You might find that MMNI shows good binding to your target enzyme in a biophysical assay (e.g., surface plasmon resonance or thermal shift assay), but weak or no inhibition in a functional enzyme assay. This could be due to several factors related to the compound's mechanism of action.
Logical Relationship Diagram:
Sources
- 1. 5-Mercapto-1-methyl-4-nitroimidazole | C4H5N3O2S | CID 95824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Nitrosoimidazoles: highly bactericidal analogues of 5-nitroimidazole drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thiol-dependent enzymes and their inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of Cysteine Proteases via Thiol-Michael Addition Explains the Anti-SARS-CoV-2 and Bioactive Properties of Arteannuin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: 5-Mercapto-1-methyl-4-nitroimidazole
Welcome to the technical support center for 5-Mercapto-1-methyl-4-nitroimidazole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for experiments involving this compound. This guide offers practical, field-proven insights into the stability, degradation, and analytical challenges associated with 5-Mercapto-1-methyl-4-nitroimidazole, drawing upon established principles of nitroimidazole chemistry.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, stability, and analysis of 5-Mercapto-1-methyl-4-nitroimidazole.
Q1: What are the primary factors that can cause the degradation of 5-Mercapto-1-methyl-4-nitroimidazole?
Based on the known chemistry of 5-nitroimidazole compounds, the primary factors that can induce degradation of 5-Mercapto-1-methyl-4-nitroimidazole are exposure to heat, certain pH conditions (both acidic and alkaline), oxidizing agents, and light.[1] The mercapto (-SH) group is particularly susceptible to oxidation, which can lead to the formation of disulfides or higher oxidation state sulfur species. The nitroimidazole ring itself can also undergo degradation under harsh conditions.
Q2: What are the expected degradation pathways for 5-Mercapto-1-methyl-4-nitroimidazole?
While specific degradation products for this exact molecule are not extensively documented in publicly available literature, we can infer potential degradation pathways based on its functional groups and the behavior of related nitroimidazoles.
-
Oxidation: The mercapto group is readily oxidized. Mild oxidation may lead to the formation of a disulfide dimer. Harsher oxidative conditions, such as treatment with hydrogen peroxide, can lead to the formation of sulfonic acids. Other 5-nitroimidazoles have been shown to degrade in the presence of hydrogen peroxide, forming multiple degradation products.[1]
-
Hydrolysis: The imidazole ring can be susceptible to hydrolysis under strongly acidic or alkaline conditions, potentially leading to ring-opening. Studies on other nitroaromatic compounds have shown that hydrolysis rates can be significantly influenced by pH and temperature.[2]
-
Photodegradation: Exposure to UV light can induce photochemical reactions. While the quantum yield for direct photodegradation of some nitroimidazoles can be low, the presence of photosensitizers can enhance this process.[3][4] Photodegradation may lead to complex mixtures of products and potentially more toxic by-products.[4]
-
Thermal Degradation: Elevated temperatures can cause decomposition. Studies on other 5-nitroimidazoles show degradation at temperatures of 80°C and 120°C.[1]
Q3: What are the recommended storage conditions for 5-Mercapto-1-methyl-4-nitroimidazole to ensure its stability?
To minimize degradation, 5-Mercapto-1-methyl-4-nitroimidazole should be stored in a cool, dark, and dry place. Protection from light is crucial to prevent photodegradation. It should be stored in a tightly sealed container to protect it from moisture and atmospheric oxygen, which could promote hydrolysis and oxidation, respectively. For long-term storage, refrigeration (2-8 °C) is recommended.
Q4: Which analytical techniques are most suitable for identifying and quantifying degradation products of 5-Mercapto-1-methyl-4-nitroimidazole?
A range of analytical techniques can be employed. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with UV or mass spectrometry (MS) detectors are powerful tools for separating and identifying degradation products.[1] LC-MS is particularly valuable for structural elucidation of unknown degradants.[1] Thin-Layer Chromatography (TLC) with densitometry can also be a cost-effective method for monitoring stability and separating the parent compound from its degradation products.[1]
Section 2: Troubleshooting Guide
This section provides solutions to specific issues that may arise during your experiments.
| Problem | Potential Cause | Troubleshooting Steps & Rationale |
| Inconsistent analytical results (e.g., variable peak areas in HPLC). | Degradation of the compound in solution. | 1. Prepare fresh solutions daily: 5-nitroimidazoles can degrade in solution, especially if exposed to light or non-optimal pH. Freshly prepared solutions ensure accurate quantification.2. Use appropriate solvents: Ensure the solvent is compatible and does not promote degradation. For photostability studies, acetonitrile is often preferred over methanol to avoid the formation of artifacts.[5]3. Control temperature: Keep sample vials in a cooled autosampler to minimize thermal degradation during long analytical runs. |
| Appearance of unexpected peaks in the chromatogram. | Formation of degradation products. | 1. Conduct a forced degradation study: Systematically expose the compound to stress conditions (acid, base, peroxide, heat, light) to intentionally generate degradation products. This helps in identifying the peaks and developing a stability-indicating method. An extent of degradation of 5-20% is generally considered suitable for this purpose.[5][6]2. Use a mass spectrometer (MS) detector: LC-MS analysis can provide mass information for the unknown peaks, aiding in their identification. |
| Low recovery of the compound from a formulation or biological matrix. | Interaction with excipients or matrix components, or degradation during sample preparation. | 1. Evaluate matrix effects: Spike the matrix with a known amount of the compound and analyze the recovery.2. Optimize extraction procedure: Ensure the extraction solvent and conditions are suitable for quantitative recovery without causing degradation. Consider solid-phase extraction (SPE) for cleanup. |
| Change in the physical appearance of the solid compound (e.g., color change). | Potential degradation upon storage. | 1. Re-test the purity of the material: Use a suitable analytical method like HPLC to check for the presence of impurities.2. Review storage conditions: Ensure the compound is stored as recommended (cool, dark, dry). |
Section 3: Experimental Protocols
This section provides detailed methodologies for key experiments related to the stability of 5-Mercapto-1-methyl-4-nitroimidazole.
Protocol 1: Forced Degradation Study
This protocol outlines the steps to intentionally degrade the compound to develop and validate a stability-indicating analytical method. The goal is to achieve 5-20% degradation.[5][6]
Materials:
-
5-Mercapto-1-methyl-4-nitroimidazole
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC grade water, acetonitrile, and methanol
-
pH meter
-
Heating block or water bath
-
Photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of 5-Mercapto-1-methyl-4-nitroimidazole in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M HCl.
-
Heat the solution at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase to the target concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Keep the solution at room temperature for a specified time.
-
At each time point, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% H₂O₂.
-
Keep the solution at room temperature, protected from light, for a specified time.
-
At each time point, withdraw an aliquot and dilute for analysis.
-
-
Thermal Degradation:
-
Place the solid compound in a controlled temperature oven (e.g., 80°C).
-
Place a solution of the compound in a heating block at a specified temperature.
-
Analyze samples at various time points.
-
-
Photodegradation:
-
Expose a solution of the compound to UV light (e.g., 254 nm) in a photostability chamber.
-
Simultaneously, keep a control sample in the dark.
-
Analyze both samples at various time points.
-
-
Analysis: Analyze all samples by a suitable HPLC method to determine the extent of degradation and the profile of degradation products.
Protocol 2: HPLC Method for Stability Analysis
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile Phase:
-
A gradient of acetonitrile and water (containing 0.1% formic acid for better peak shape) is a good starting point. The exact gradient will need to be optimized.
Flow Rate: 1.0 mL/min Column Temperature: 30°C Detection Wavelength: To be determined by UV-Vis scan of the compound. Injection Volume: 10 µL
Method Development Rationale: A C18 column is a good first choice for this relatively polar compound. The use of formic acid in the mobile phase helps to suppress the ionization of the mercapto group and any acidic or basic degradants, leading to better peak shapes. A gradient elution is necessary to separate the parent compound from potentially more or less polar degradation products.
Section 4: Visualizations
Diagram 1: Potential Degradation Pathways
Caption: Potential degradation pathways of 5-Mercapto-1-methyl-4-nitroimidazole.
Diagram 2: Forced Degradation Workflow
Caption: Workflow for a forced degradation study.
References
-
Pyka-Pająk, A. (2023). TLC–Densitometric Analysis of Selected 5-Nitroimidazoles. Processes, 11(1), 170. [Link]
-
Jain, D. & Basniwal, P. K. (2013). Forced Degradation and Stability-Indicating Studies of Drugs. Pharmaceutical Technology, 37(5). [Link]
-
Perisa, M., Zizek, K., & Krizman, I. (2017). Nitrofurantoin hydrolytic degradation in the environment. Chemosphere, 186, 991-999. [Link]
-
Venkatesh, D. N. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]
-
Singh, R., & Kumar, R. (2012). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 5(11), 1374-1383. [Link]
-
Wang, Y., et al. (2020). A Theoretical Study on the Degradation Mechanism, Kinetics, and Ecotoxicity of Metronidazole (MNZ) in •OH- and SO4•−-Assisted Advanced Oxidation Processes. International Journal of Molecular Sciences, 21(23), 9069. [Link]
-
El Kihel, A., et al. (2016). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 8(19), 32-36. [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 95824, 5-Mercapto-1-methyl-4-nitroimidazole. Retrieved January 25, 2026 from [Link].
-
De Miranda, P., et al. (1974). Studies on the mechanism of formation of 5-mercapto-1-methyl-4-nitroimidazole, a metabolite of the immunosuppressive drug azathioprine. Biochemical Pharmacology, 23(13), 1891-1901. [Link]
-
De la Cruz, N., et al. (2012). Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation. Water Research, 46(16), 5181-5190. [Link]
-
Brezden, C. B., et al. (1998). Oxidative stress and 1-methyl-2-nitroimidazole cytotoxicity. Biochemical Pharmacology, 56(8), 1033-1041. [Link]
-
De la Cruz, N., et al. (2012). Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation. Water Research, 46(16), 5181-5190. [Link]
-
George, S., et al. (2020). An Industry Perspective on Forced Degradation Studies of Biopharmaceuticals: Survey Outcome and Recommendations. Journal of Pharmaceutical Sciences, 109(1), 195-205. [Link]
-
Le, T. L., et al. (2016). Novel solid phase extraction method for the analysis of 5-nitroimidazoles and metabolites in milk samples by capillary electrophoresis. Analytical and Bioanalytical Chemistry, 408(29), 8375-8385. [Link]
-
Church, D. L., et al. (1992). Reduction of 2-, 4- and 5-nitroimidazole drugs by hydrogenase 1 in Clostridium pasteurianum. The Journal of Antimicrobial Chemotherapy, 29(5), 515-524. [Link]
-
Szabó-Bárdos, E., et al. (2020). Photolytic and photocatalytic degradation of nitrofurantoin and its photohydrolytic products. Journal of Photochemistry and Photobiology A: Chemistry, 386, 112101. [Link]
-
Van Rhijn, J. A., et al. (2007). Analysis of four 5-nitroimidazoles and their corresponding hydroxylated metabolites in egg, processed egg, and chicken meat by isotope dilution liquid chromatography tandem mass spectrometry. Journal of Agricultural and Food Chemistry, 55(22), 8875-8882. [Link]
-
Koba, M., et al. (2021). Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment. Environmental Science and Pollution Research, 28(35), 48153-48163. [Link]
-
Kumar, A., et al. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules, 27(5), 1643. [Link]
-
Watson, L. (2011). The Determination of Nitroimidazole Residues in Fish and Fish Products. Saint Mary's University. [Link]
-
Kumar, A., et al. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules, 27(5), 1643. [Link]
-
Abdulrahman, M. T., et al. (2020). Long Term Stability Study of Metronidazole Tablets. International Journal of Pharmaceutical Research, 12(4), 4202-4206. [Link]
-
Pysanenko, A., et al. (2018). Fragmentation patterns of 4(5)-nitroimidazole and 1-methyl-5-nitroimidazole-The effect of the methylation. The Journal of Chemical Physics, 148(20), 204301. [Link]
-
Serdjane, M., et al. (2021). Improving aqueous solubility and in vitro pharmacokinetic properties of the 3-nitroimidazo[1,2-a]pyridine antileishmanial pharma. Pharmaceuticals, 14(12), 1238. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Nitrofurantoin hydrolytic degradation in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biomedres.us [biomedres.us]
- 6. pharmtech.com [pharmtech.com]
Technical Support Center: Synthesis of 5-Mercapto-1-methyl-4-nitroimidazole
Welcome to the technical support center for the synthesis of 5-Mercapto-1-methyl-4-nitroimidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important imidazole derivative. By understanding the underlying chemical principles, you can effectively minimize side reactions and optimize your product yield and purity.
Introduction to the Synthesis
The most common and direct route to 5-Mercapto-1-methyl-4-nitroimidazole is through the nucleophilic aromatic substitution (SNAr) of a suitable leaving group at the C5 position of the 1-methyl-4-nitroimidazole ring with a sulfur nucleophile. A typical precursor for this synthesis is 5-chloro-1-methyl-4-nitroimidazole, which is reacted with a sulfide source such as sodium hydrosulfide (NaSH).
The nitro group at the C4 position is crucial as it activates the ring towards nucleophilic attack, making the substitution at the adjacent C5 position feasible. However, the reaction conditions must be carefully controlled to prevent the formation of undesired byproducts. This guide will address the most frequently encountered side reactions and provide detailed troubleshooting strategies.
Core Synthesis Workflow
A generalized workflow for the synthesis is depicted below. This provides a visual representation of the key stages from starting material to the purified final product.
Caption: Generalized workflow for the synthesis of 5-Mercapto-1-methyl-4-nitroimidazole.
Troubleshooting Guide: Minimizing Side Reactions
This section addresses specific issues you may encounter during the synthesis, providing explanations for their chemical basis and actionable solutions.
Question 1: My final product is contaminated with a significant amount of a higher molecular weight impurity, which I suspect is a disulfide. How can I prevent its formation?
Answer:
The formation of a disulfide, bis(1-methyl-4-nitro-1H-imidazol-5-yl) disulfide, is one of the most common side reactions. The desired thiol product is highly susceptible to oxidation, especially under basic conditions or in the presence of atmospheric oxygen.
Causality: The thiolate anion, which is the intermediate in the reaction and also present if the pH is basic, is readily oxidized to form a disulfide bond. This oxidation can be initiated by dissolved oxygen in the solvents or exposure to air during the reaction or work-up.
Troubleshooting Protocol:
-
Maintain an Inert Atmosphere:
-
Degas all solvents before use by sparging with nitrogen or argon for at least 30 minutes.
-
Conduct the entire reaction, including the addition of reagents and quenching, under a positive pressure of an inert gas (N2 or Ar). This is crucial to prevent the introduction of oxygen.[1]
-
-
Control of pH during Work-up:
-
During the work-up, quench the reaction mixture by pouring it into cold, acidified water (e.g., pH 3-4 with dilute HCl). This protonates the thiolate to the less reactive thiol, reducing its susceptibility to oxidation.
-
-
Addition of a Reducing Agent:
-
If disulfide formation is still a significant issue, a small amount of a mild reducing agent, such as sodium borohydride (NaBH4), can be added during the work-up to reduce any formed disulfide back to the thiol.[2]
-
-
Purification Strategy:
-
If disulfide is present in the final product, it can often be separated by column chromatography. However, preventing its formation is a more efficient strategy.
-
Visualizing Disulfide Formation:
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Synthesis and Validation of 5-Mercapto-1-methyl-4-nitroimidazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview and comparative analysis of the synthesis of 5-Mercapto-1-methyl-4-nitroimidazole, a key intermediate in pharmaceutical development. As your virtual Senior Application Scientist, I will navigate you through the synthetic pathways, provide detailed experimental protocols, and offer insights into the validation and comparison of this crucial compound. Our approach is grounded in scientific literature, ensuring that the methodologies presented are robust, reproducible, and supported by verifiable data.
The Strategic Importance of 5-Mercapto-1-methyl-4-nitroimidazole
5-Mercapto-1-methyl-4-nitroimidazole serves as a pivotal building block in medicinal chemistry, most notably as the immediate precursor to the immunosuppressive drug azathioprine[1]. The strategic importance of this molecule lies in its bifunctional nature: the nucleophilic mercapto group offers a reactive handle for derivatization, while the nitroimidazole core is a recognized pharmacophore. The purity and yield of this intermediate are critical determinants of the quality and efficacy of the final active pharmaceutical ingredient (API).
Synthesis of 5-Mercapto-1-methyl-4-nitroimidazole: A Comparative Analysis
The primary and most established route to 5-Mercapto-1-methyl-4-nitroimidazole involves the nucleophilic substitution of a halogenated precursor. We will delve into this method and compare it with a potential alternative.
Primary Synthetic Route: Thiolation of 5-Chloro-1-methyl-4-nitroimidazole
This widely adopted method relies on the reaction of 5-chloro-1-methyl-4-nitroimidazole with a sulfur nucleophile. The choice of the sulfur source is critical to the reaction's success.
Reaction Rationale and Mechanism:
The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nitro group at the 4-position activates the imidazole ring, making the carbon at the 5-position susceptible to attack by a nucleophile. A common and effective sulfur nucleophile for this transformation is sodium sulfide or its hydrated forms.
Figure 1: SNAr mechanism for the synthesis of 5-Mercapto-1-methyl-4-nitroimidazole.
Detailed Experimental Protocol:
A Self-Validating System
Materials:
-
5-Chloro-1-methyl-4-nitroimidazole
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Deionized Water
Procedure:
-
In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.
-
Dissolve 5-chloro-1-methyl-4-nitroimidazole in absolute ethanol.
-
In a separate vessel, prepare a solution of sodium sulfide nonahydrate in water.
-
With vigorous stirring, add the sodium sulfide solution to the ethanolic solution of the chloro-precursor at ambient temperature.
-
Heat the reaction mixture to reflux and maintain for a period of 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully acidify the mixture with glacial acetic acid to a pH of approximately 5-6. This will protonate the thiolate intermediate, leading to the precipitation of the desired product.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.
-
Further purify the crude product by recrystallization from an appropriate solvent, such as aqueous ethanol, to yield the final product as a crystalline solid.
-
Dry the purified product under vacuum.
Trustworthiness: This protocol incorporates in-process control via TLC, allowing for real-time monitoring and ensuring reaction completion. The subsequent purification by recrystallization and validation by the methods outlined in the next section provide a high degree of confidence in the final product's identity and purity.
Alternative Synthetic Approaches
While the thiolation of the chloro-derivative is the most direct method, other strategies could be envisioned, such as the construction of the imidazole ring from a thiol-containing acyclic precursor. However, these routes are often more complex and may involve less readily available starting materials, making the SNAr approach the more practical and economically viable option for most research and production settings.
Validation of Synthesis: A Multi-Technique Approach
Rigorous characterization is non-negotiable to confirm the successful synthesis and purity of 5-Mercapto-1-methyl-4-nitroimidazole.
Validation Workflow:
Figure 2: A comprehensive workflow for the validation of 5-Mercapto-1-methyl-4-nitroimidazole synthesis.
Table 1: Physicochemical and Spectroscopic Data for Validation
| Parameter | Expected Result | Source |
| Molecular Formula | C₄H₅N₃O₂S | [2] |
| Molecular Weight | 159.17 g/mol | [2] |
| Appearance | Pale yellow crystalline solid | |
| Melting Point | Decomposes at 243-244 °C (as part of azathioprine) | [1] |
| ¹H NMR (DMSO-d₆, δ) | ~3.7 (s, 3H, N-CH₃), ~8.1 (s, 1H, C2-H), ~13.8 (br s, 1H, SH) | |
| ¹³C NMR (DMSO-d₆, δ) | ~34 (N-CH₃), ~118 (C5), ~145 (C2), ~149 (C4) | |
| Mass Spectrometry (m/z) | [M-H]⁻ at 158.0 | |
| IR Spectroscopy (cm⁻¹) | ~2550 (S-H stretch), ~1540 (asymmetric NO₂ stretch), ~1350 (symmetric NO₂ stretch) |
Note: The NMR and MS data are predicted values based on the known structure and data from similar compounds. Experimental values should be compared against these predictions.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment:
A robust HPLC method is essential for quantifying the purity of the synthesized compound.
Protocol for HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., ~320 nm).
-
Injection Volume: 10 µL.
-
Procedure: A standard solution of the purified compound is prepared at a known concentration. The synthesized batch is dissolved in the mobile phase and injected. The purity is determined by the area percentage of the main peak.
Comparative Product Guide: 5-Mercapto-1-methyl-4-nitroimidazole vs. 2-Mercapto-1-methylimidazole
To provide a broader context, we compare our target compound with a related, yet structurally different, molecule, 2-Mercapto-1-methylimidazole. This comparison highlights how the position of the functional groups can influence the synthetic strategy and potential applications.
Table 2: Comparative Overview
| Feature | 5-Mercapto-1-methyl-4-nitroimidazole | 2-Mercapto-1-methylimidazole |
| Synthesis | Typically a multi-step synthesis involving nitration and subsequent nucleophilic substitution. | Can be prepared from 1-methylimidazole-2-thione, which is commercially available or can be synthesized from methylamine, chloroacetaldehyde, and potassium thiocyanate[3]. |
| Key Precursor | 5-Chloro-1-methyl-4-nitroimidazole | 1-Methylimidazole |
| Reactivity | The mercapto group is activated by the electron-withdrawing nitro group, making it a potent nucleophile. | The mercapto group's reactivity is influenced by the electronic properties of the imidazole ring itself. |
| Primary Application | Intermediate for azathioprine and other pharmaceuticals where the 4-nitro-5-thioimidazolyl moiety is required. | Used as a corrosion inhibitor and in the synthesis of other biologically active molecules. |
The synthesis of 2-Mercapto-1-methylimidazole can be more straightforward if starting from commercially available precursors. However, the unique electronic properties imparted by the nitro group in 5-Mercapto-1-methyl-4-nitroimidazole make it indispensable for its specific applications in drug synthesis.
Conclusion: A Validated Pathway to a Key Pharmaceutical Intermediate
The synthesis of 5-Mercapto-1-methyl-4-nitroimidazole via the thiolation of its 5-chloro precursor is a well-established and reliable method. This guide has provided a detailed protocol, a comprehensive validation workflow, and a comparative analysis to aid researchers in the successful and confident synthesis of this important pharmaceutical intermediate. Adherence to rigorous analytical validation is paramount to ensure the quality and consistency of the final product, which is the cornerstone of robust drug development.
References
-
Organic Syntheses, Coll. Vol. 5, p.88 (1973); Vol. 48, p.18 (1968). [Link]
-
Journal of Medicinal Chemistry, 1985, 28 (10), pp 1481–1484. [Link]
-
PubChem Compound Summary for CID 95824, 5-Mercapto-1-methyl-4-nitroimidazole. [Link]
-
PubChem Compound Summary for CID 2265, Azathioprine. [Link]
- Google Patents, CN107602476B - Preparation method of 2-mercapto-1-methylimidazole.
-
The Journal of Organic Chemistry 2009, 74 (24), 9531-9534. [Link]
Sources
A Comparative Guide to Validating the Biological Activity of 5-Mercapto-1-methyl-4-nitroimidazole
This guide provides a comprehensive framework for validating the biological activity of 5-Mercapto-1-methyl-4-nitroimidazole (MMNI), a compound of interest within the broader class of nitroimidazoles. As direct biological data for MMNI is not extensively available in public literature, this document outlines the requisite experimental protocols to characterize its potential antimicrobial and anticancer properties. These protocols are presented alongside established data for well-characterized nitroimidazole derivatives, namely metronidazole, tinidazole, and secnidazole for antimicrobial activity, and other nitroimidazole-based compounds for anticancer evaluation. This comparative approach allows for a robust assessment of MMNI's potential therapeutic value.
Introduction to 5-Mercapto-1-methyl-4-nitroimidazole and the Nitroimidazole Class
The nitroimidazole scaffold is a cornerstone in medicinal chemistry, renowned for its efficacy against anaerobic bacteria and protozoa.[1] The biological activity of these compounds is intrinsically linked to the nitro group, which, under anaerobic conditions, is reduced to form reactive intermediates that induce cellular damage, primarily through DNA strand breakage.[2] 5-Mercapto-1-methyl-4-nitroimidazole (MMNI) is a derivative of this class and is also known as an impurity of the immunosuppressive drug azathioprine. While the biological activities of many nitroimidazoles are well-documented, MMNI remains largely uncharacterized, presenting an opportunity for novel therapeutic applications.
Comparative Landscape: Established Nitroimidazoles
A thorough validation of MMNI necessitates a comparative analysis against established drugs within the same chemical class.
Antimicrobial Alternatives:
-
Metronidazole: A widely used antibiotic and antiprotozoal agent, effective against a broad spectrum of anaerobic bacteria and protozoa.[1]
-
Tinidazole: Structurally similar to metronidazole, tinidazole often exhibits a longer half-life and is also used for treating infections caused by anaerobic microorganisms.[3]
-
Secnidazole: Another 5-nitroimidazole derivative with a prolonged half-life, offering the potential for single-dose therapies for certain infections.[3]
Anticancer Analogues:
The imidazole ring is a feature in some anticancer agents.[4] While not direct structural analogues of MMNI, various nitroimidazole derivatives have been investigated for their potential as anticancer agents, often as radiosensitizers or hypoxia-activated prodrugs. A study on N-alkyl-nitroimidazoles showed cytotoxic activity against breast and lung cancer cell lines, with LC50 values as low as 16.7 µM.[5]
Mechanism of Action: The Nitroreductive Activation Pathway
The primary mechanism of action for 5-nitroimidazoles is contingent on the reductive activation of the nitro group within the target organism. This process is significantly more efficient in anaerobic environments, which explains their selective toxicity towards anaerobic bacteria and protozoa.
Caption: Reductive activation of 5-nitroimidazoles in anaerobic organisms.
Experimental Validation of Biological Activity
To ascertain the biological activity of MMNI, a series of standardized in vitro assays are proposed. These will enable a direct comparison with the known activities of established nitroimidazole compounds.
Part 1: Antimicrobial Susceptibility Testing
The antimicrobial potential of MMNI will be quantified by determining its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant anaerobic and microaerophilic bacteria. The broth microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI), provides a robust and reproducible approach for this evaluation.[6][7]
Caption: Workflow for MIC determination by broth microdilution.
-
Preparation of Reagents and Media:
-
Prepare a stock solution of MMNI, metronidazole, tinidazole, and secnidazole in a suitable solvent (e.g., DMSO).
-
Use appropriate broth medium for anaerobic bacteria as recommended by CLSI guidelines (e.g., Brucella broth supplemented with hemin and vitamin K1).[8]
-
-
Inoculum Preparation:
-
From a fresh culture plate, select several colonies of the test organism and suspend in broth to match the turbidity of a 0.5 McFarland standard.
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
-
Assay Procedure:
-
Perform two-fold serial dilutions of the test compounds in the microtiter plate.
-
Inoculate each well with the standardized bacterial suspension.
-
Include positive (no drug) and negative (no bacteria) controls.
-
Incubate the plates in an anaerobic environment at 35-37°C for 24-48 hours.[9]
-
-
Data Analysis:
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the organism.[10]
-
| Compound | Organism | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| MMNI | Bacteroides fragilis | To be determined | To be determined | To be determined |
| Clostridium difficile | To be determined | To be determined | To be determined | |
| Gardnerella vaginalis | To be determined | To be determined | To be determined | |
| Metronidazole | Bacteroides fragilis | <0.015 to >256 | 2 | >256[8] |
| Gardnerella vaginalis | - | - | 8[11] | |
| Tinidazole | Bacteroides fragilis | - | - | 2 |
| Gardnerella vaginalis | - | - | 8[11] | |
| Secnidazole | Bacteroides spp. | ≤8 (most isolates) | - | -[12] |
| Gardnerella vaginalis | ≥32 (30% of isolates) | - | -[12] |
Part 2: Anticancer Activity Screening
The potential of MMNI as an anticancer agent will be evaluated by assessing its cytotoxicity against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for this purpose.[13]
Caption: Workflow for MTT cytotoxicity assay.
-
Cell Culture and Seeding:
-
Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media.
-
Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of MMNI and a relevant positive control (e.g., doxorubicin or another nitroimidazole-based anticancer compound).
-
Replace the cell culture medium with medium containing the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or a specialized buffer).
-
-
Data Analysis:
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
| Compound | Cell Line | IC50/LC50 (µM) |
| MMNI | MCF-7 (Breast) | To be determined |
| A549 (Lung) | To be determined | |
| HCT116 (Colon) | To be determined | |
| N-methyl-nitroimidazole | MDA-MB-231 (Breast) | 16.67 ± 2.3[5] |
| A549 (Lung) | 17.00 ± 1.7[5] | |
| N-ethyl-nitroimidazole | MDA-MB-231 (Breast) | 17.33 ± 2.1[5] |
| A549 (Lung) | 14.67 ± 2.5[5] |
Conclusion and Future Directions
The experimental framework outlined in this guide provides a clear and scientifically rigorous path to validating the biological activity of 5-Mercapto-1-methyl-4-nitroimidazole. By employing standardized antimicrobial susceptibility and cytotoxicity assays, and comparing the results with established nitroimidazole compounds, a comprehensive understanding of MMNI's therapeutic potential can be achieved. Positive results from these in vitro studies would warrant further investigation into its mechanism of action, in vivo efficacy, and safety profile, potentially leading to the development of a novel therapeutic agent.
References
- Clinical and Laboratory Standards Institute (CLSI). Performance Standards for Antimicrobial Susceptibility Testing. 35th ed. CLSI supplement M100; 2025.
-
PubChem. 5-Mercapto-1-methyl-4-nitroimidazole. Available from: [Link].
-
Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents. Available from: [Link].
-
In vitro anticancer activity and cytotoxicity screening of phytochemical extracts from selected traditional Chinese medicinal plants. PubMed. Available from: [Link].
-
Design, Synthesis and Anticancer Evaluation of Nitroimidazole Radiosensitisers. MDPI. Available from: [Link].
-
Tindamax Microbiology Review Part 2. accessdata.fda.gov. Available from: [Link].
-
Methods for in vitro evaluating antimicrobial activity: A review. PubMed Central. Available from: [Link].
-
Identification of Proteins and Cellular Pathways Targeted by 2-Nitroimidazole Hypoxic Cytotoxins. ResearchGate. Available from: [Link].
-
Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. ResearchGate. Available from: [Link].
-
Antimicrobial susceptibility against metronidazole and carbapenem in clinical anaerobic isolates from Pakistan. PubMed Central. Available from: [Link].
-
5-Nitroimidazole derivatives and their antimicrobial activity. ResearchGate. Available from: [Link].
-
Secnidazole. A review of its antimicrobial activity, pharmacokinetic properties and therapeutic use in the management of protozoal infections and bacterial vaginosis. PubMed. Available from: [Link].
-
Tinidazole in the treatment of bacterial vaginosis. PubMed Central. Available from: [Link].
-
LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. Available from: [Link].
-
New data on the mechanism and speed of action of nitroimidazoles on prokaryota and eukaryota with and without mitochondria. PubMed. Available from: [Link].
-
In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. SciSpace. Available from: [Link].
-
Showing IC 50 values of novel 5-Nitroimidazole and 5-Nitrothiazole... ResearchGate. Available from: [Link].
-
Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. SciSpace. Available from: [Link].
-
ANTIMICROBIAL SUSCEPTIBILITY TESTING. bioMerieux. Available from: [Link].
-
Evaluation of potential in vitro anticancer and antimicrobial activities of synthesized 5-mercapto-4-substituted 1, 2, 4 triazole derivative. Ukaaz Publications. Available from: [Link].
-
Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. PubMed Central. Available from: [Link].
-
Radiation Damage Mechanisms of Chemotherapeutically Active Nitroimidazole Derived Compounds. Frontiers. Available from: [Link].
-
Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Available from: [Link].
-
M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan. Available from: [Link].
-
Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available from: [Link].
-
MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Available from: [Link].
-
Susceptibility of bacterial vaginosis (BV)-associated bacteria to secnidazole compared to metronidazole, tinidazole and clindamycin. NIH. Available from: [Link].
-
Design, synthesis and pharmaco-toxicological assessment of 5-mercapto-1,2,4-triazole derivatives with antibacterial and antiproliferative activity. ResearchGate. Available from: [Link].
-
In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. Available from: [Link].
-
Susceptibility of bacterial vaginosis (BV)-associated bacteria to secnidazole compared to metronidazole, tinidazole and clindamycin. NIH. Available from: [Link].
-
In vitro IC50 values ( M) of imidazole derivatives 4a-e and 5 over MCF-7, HepG2, HCT. Available from: [Link].
-
ANTIMICROBIAL SUSCEPTIBILITY TESTING. bioMerieux. Available from: [Link].
-
Review Nitroimidazole drugs - action and resistance mechanisms I. Mechanisms of action. Available from: [Link].
-
Susceptibility of Anaerobic Bacteria to Metronidazole, Ornidazole, and Tinidazole and Routine Susceptibility Testing by Standardized Methods. Antimicrobial Agents and Chemotherapy. Available from: [Link].
-
Microbiological properties of tinidazole: spectrum, activity and ecological considerations. Journal of Antimicrobial Chemotherapy. Available from: [Link].
-
Tinidazole Dosage Guide + Max Dose, Adjustments. Drugs.com. Available from: [Link].
-
EMERGING METRONIDAZOLE RESISTANCE IN ANAEROBES AND MAPPING THEIR SUSCEPTIBILITY BEHAVIOUR. American Journal of Infectious Diseases. Available from: [Link].
-
In vitro antimicrobial susceptibility testing methods. Pure. Available from: [Link].
-
1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities. Der Pharma Chemica. Available from: [Link].
-
Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. Available from: [Link].
-
In Vitro Cytotoxicity Assay. Alfa Cytology. Available from: [Link].
-
Nitroimidazoles. Lecturio. Available from: [Link].
-
An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. NIH. Available from: [Link].
-
Secnidazole: Uses, Dosage, Side Effects and More. MIMS Philippines. Available from: [Link].
-
Secnidazole Dosage Guide + Max Dose, Adjustments. Drugs.com. Available from: [Link].
-
Antimicrobial Susceptibility Summary 2024. Available from: [Link].
Sources
- 1. The immunosuppressive drug azathioprine inhibits biosynthesis of the bacterial signal molecule cyclic-di-GMP by interfering with intracellular nucleotide pool availability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Antibacterial Susceptibility Test Interpretive Criteria | FDA [fda.gov]
- 5. nih.org.pk [nih.org.pk]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 8. biomerieux.com [biomerieux.com]
- 9. EUCAST: MIC Determination [eucast.org]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. ZMMLS - Overview: Antimicrobial Susceptibility, Aerobic Bacteria, Varies [mayocliniclabs.com]
- 12. MTT (Assay protocol [protocols.io]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of 5-Mercapto-1-methyl-4-nitroimidazole Derivatives: A Guide for Researchers
In the landscape of antimicrobial and antiparasitic drug discovery, nitroimidazole scaffolds have long been a cornerstone, yielding critical medicines for treating anaerobic bacterial and protozoal infections.[1] Among these, the 5-nitroimidazole series is particularly noteworthy for its broad spectrum of activity.[2] This guide provides a comparative analysis of derivatives of 5-Mercapto-1-methyl-4-nitroimidazole, a key structural motif. We will delve into their synthesis, biological activities, and the structure-activity relationships that govern their efficacy, offering field-proven insights for researchers, scientists, and drug development professionals.
The Scientific Rationale: Why 5-Nitroimidazoles?
The therapeutic efficacy of 5-nitroimidazole derivatives is intrinsically linked to their unique mechanism of action. These compounds are prodrugs that require reductive activation of the nitro group at the C5 position of the imidazole ring.[2][3] This activation is selectively carried out by microbial enzymes with low redox potentials, such as ferredoxin, nitroreductases, or thioredoxin reductases, which are prevalent in anaerobic organisms but less so in their aerobic counterparts.[2][3] This selective activation is the cornerstone of their targeted toxicity.
Upon reduction, a cascade of reactive nitrogen species and hydroxylamine intermediates is generated.[2][3] These highly reactive molecules induce cellular damage through multiple pathways, including DNA strand breakage and the formation of covalent adducts with essential proteins and lipids, ultimately leading to parasite or bacterial cell death.[2][3]
Caption: Reductive activation of 5-nitroimidazole prodrugs.
Comparative Performance Analysis
While direct comparative studies on a broad series of 5-Mercapto-1-methyl-4-nitroimidazole derivatives are not extensively available in the public literature, we can extrapolate performance based on studies of related 5-nitroimidazole compounds. The key to enhancing the therapeutic index of these drugs lies in modifying the substituents on the imidazole ring to improve efficacy and reduce toxicity.
For the purpose of this guide, we will compare the parent compound, 5-Mercapto-1-methyl-4-nitroimidazole, with other relevant 5-nitroimidazole derivatives that have been evaluated for their antiparasitic and antimicrobial activities.
| Compound/Derivative Class | Target Organism(s) | Key Performance Metrics (IC50/MIC) | Reference Compound | Key Findings |
| Fexinidazole and metabolites | Leishmania donovani | EC50 values determined for promastigotes and amastigotes. High in vivo efficacy in a murine model (98.4% suppression at 200 mg/kg).[2] | Miltefosine | Fexinidazole and its metabolites show significant anti-leishmanial activity both in vitro and in vivo.[2] |
| 2-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,3,4-thiadiazole derivatives | Leishmania donovani | IC50 values determined for axenic and intracellular amastigotes. | - | These derivatives have demonstrated anti-leishmanial activity. |
| 5-Aryl-1-methyl-4-nitroimidazoles | Entamoeba histolytica, Giardia intestinalis | IC50 = 1.47 µM/mL for 5-(3-chlorophenyl) derivative (twice as active as metronidazole).[4] | Metronidazole | Aryl substitution at the 5-position can significantly enhance antiparasitic activity without increasing cytotoxicity.[4] |
| Secnidazole-derived esters | Various bacteria and fungi | MIC values determined by agar cup plate method. | Secnidazole | Esterification of the side chain can modulate the antimicrobial spectrum and potency.[1] |
| Hydrazone derivatives of Secnidazolone | Gram-positive and Gram-negative bacteria | Significant activity against Staphylococcus epidermidis and Corynebacterium diphtheriae. Good inhibitory potential against several Gram-negative strains.[5] | Standard antibiotics | Modification of the secnidazole backbone into hydrazones can yield compounds with potent and broad-spectrum antibacterial activity.[5] |
Structure-Activity Relationship (SAR) Insights
The biological activity of 5-nitroimidazoles is finely tuned by the nature of the substituents at various positions of the imidazole ring.
-
Position 1: The substituent at the N-1 position is crucial for the pharmacokinetic properties of the drug. For instance, the 1-alkyl-5-nitro-imidazole unit is a fundamental requirement for the biological activity of many analogs like metronidazole and secnidazole.[1]
-
Position 2: Modifications at the C2 position can influence the compound's spectrum of activity. While many potent 5-nitroimidazoles have a methyl group at this position, other substitutions are being explored.
-
Position 4 and 5: The position of the nitro group is critical. 5-nitroimidazoles are generally more active against anaerobic organisms, while some 4-nitroimidazoles have shown efficacy against both aerobic and anaerobic Mycobacterium tuberculosis.[6][7][8] The nature of the substituent at the other position (in our case, the mercapto group at C5) significantly impacts the molecule's electronic properties and its interaction with the target enzymes.
Caption: Key positions for SAR in 5-nitroimidazoles.
Experimental Protocols: A Self-Validating System
The synthesis and evaluation of 5-Mercapto-1-methyl-4-nitroimidazole derivatives require robust and reproducible methodologies. Below are detailed, step-by-step protocols for key experiments.
Synthesis of 5-Aryl-1-methyl-4-nitroimidazole Derivatives (Aryl group replacing Mercapto)
This protocol is adapted from a Suzuki coupling reaction, a powerful method for creating carbon-carbon bonds.[4] The rationale for choosing this method is its high efficiency and tolerance for a wide range of functional groups.
Workflow:
Caption: Suzuki coupling for 5-aryl-nitroimidazole synthesis.
Step-by-Step Protocol:
-
Reactant Preparation: In a reaction vessel, combine 5-chloro-1-methyl-4-nitroimidazole (1 equivalent), the desired arylboronic acid (1.1 equivalents), potassium carbonate (2 equivalents), and tetrabutylammonium bromide (1 equivalent) in water.
-
Catalyst Addition: Add dichlorobis(triphenylphosphine)palladium(II) (0.02 equivalents) to the mixture. The use of a palladium catalyst is critical for the cross-coupling reaction to proceed.
-
Reaction: Heat the mixture to 70-80 °C and stir until the reaction is complete (monitored by Thin Layer Chromatography).
-
Work-up: Cool the reaction mixture to room temperature and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure 5-aryl-1-methyl-4-nitroimidazole derivative.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as NMR and Mass Spectrometry.
In Vitro Antimicrobial Susceptibility Testing: Agar Diffusion Method
This method provides a straightforward and reliable way to screen for the antibacterial activity of newly synthesized compounds.[9]
Step-by-Step Protocol:
-
Media Preparation: Prepare Mueller-Hinton agar plates.
-
Inoculation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) and uniformly streak it onto the surface of the agar plates.
-
Compound Application: Create wells in the agar using a sterile borer. Pipette a known concentration of the test compound (dissolved in a suitable solvent like DMSO) into each well. A well with the solvent alone serves as a negative control, and a well with a standard antibiotic (e.g., ciprofloxacin) serves as a positive control.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited). A larger diameter indicates greater antibacterial activity.
In Vitro Antiparasitic Activity Assay
This protocol outlines the general steps for evaluating the efficacy of compounds against protozoan parasites like Leishmania.[10]
Step-by-Step Protocol:
-
Parasite Culture: Culture the promastigote stage of the parasite in a suitable liquid medium (e.g., RPMI 1640) until they reach the logarithmic growth phase.
-
Compound Dilution: Prepare a series of dilutions of the test compound in the culture medium.
-
Exposure: Add a standardized number of parasites to each well of a microtiter plate containing the different concentrations of the test compound. Include a no-drug control and a positive control with a known antileishmanial drug.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 26°C for Leishmania promastigotes).
-
Viability Assessment: After a set incubation period (e.g., 72 hours), assess parasite viability using a method such as the MTT assay, which measures metabolic activity.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50), which is the concentration of the compound that inhibits parasite growth by 50% compared to the no-drug control.
Conclusion and Future Directions
The 5-mercapto-1-methyl-4-nitroimidazole scaffold and its analogs represent a promising area for the development of new anti-infective agents. The insights from structure-activity relationship studies of the broader 5-nitroimidazole class provide a rational basis for designing novel derivatives with enhanced potency and selectivity. The synthetic and screening protocols outlined in this guide offer a robust framework for the systematic evaluation of these compounds.
Future research should focus on synthesizing and evaluating a wider range of derivatives with diverse substitutions at the mercapto group to build a more comprehensive understanding of the SAR for this specific subclass. Furthermore, exploring their efficacy against a broader panel of anaerobic bacteria and protozoa, including drug-resistant strains, will be crucial in identifying lead candidates for further development.
References
-
Gualdron-Lopez, M., et al. (2024). Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases: Systematic Review. Future Pharmacology, 4(1), 15-46. [Link]
-
Trivedi, M. N., et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(1), 313-319. [Link]
-
PubChem. (n.d.). 5-Mercapto-1-methyl-4-nitroimidazole. National Center for Biotechnology Information. [Link]
-
Saadeh, H. A., et al. (2009). New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles. Molecules, 14(8), 2886-2895. [Link]
-
Singh, R., et al. (2009). Structure-Activity Relationships of Antitubercular Nitroimidazoles. 1. Structural Features Associated with Aerobic and Anaerobic Activities of 4-and 5-Nitroimidazoles. Journal of Medicinal Chemistry, 52(5), 1329-1342. [Link]
-
Khan, K. M., et al. (2016). 5-Nitroimidazole Derivatives and their Antimicrobial Activity. Journal of the Chemical Society of Pakistan, 38(2), 258-265. [Link]
-
Girhepunje, N. S., et al. (2016). Design, Synthesis and Characterization of Some 5- Nitroimidazole Derivatives. International Journal of Pharmacy & Pharmaceutical Research, 6(3), 446-458. [Link]
-
Pingaew, R., et al. (2024). Synthesis and in vitro antitrypanosomatid activity of novel 5-nitroindole-rhodanine conjugates. Heliyon, 10(4), e25694. [Link]
-
Khan, K. M., et al. (2016). 5-Nitroimidazole derivatives and their antimicrobial activity. Journal of the Chemical Society of Pakistan, 38(2). [Link]
-
Anderson, R. F., et al. (2009). Structure-activity relationships of antitubercular nitroimidazoles. 1. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles. Journal of medicinal chemistry, 52(5), 1329-42. [Link]
-
Foroumadi, A., et al. (2016). Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. Jundishapur Journal of Microbiology, 9(1), e28711. [Link]
-
Anderson, R. F., et al. (2009). Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles. Journal of Medicinal Chemistry, 52(5), 1329-1342. [Link]
-
Brito, T., et al. (2020). In vitro evaluation and in vivo efficacy of nitroimidazole-sulfanyl ethyl derivatives against Leishmania (V.) braziliensis and Leishmania (L.) mexicana. Parasitology research, 119(11), 3727-3737. [Link]
-
Anderson, R. F., et al. (2010). Structure-Activity Relationships of Antitubercular Nitroimidazoles. II. Determinants of aerobic activity and quantitative structure-activity relationships. Journal of medicinal chemistry, 53(1), 438-48. [Link]
-
Fedorov, A. Y., et al. (2023). Comparative Evaluation of the Antibacterial and Antitumor Activities of 9-Phenylfascaplysin and Its Analogs. Marine drugs, 21(11), 567. [Link]
-
Hernandez-Vazquez, E., et al. (2020). Synthesis of Imidazole Derivatives and Their Biological Activities. Current Organic Synthesis, 17(1), 14-34. [Link]
-
Gualdrón-López, M., et al. (2024). Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases. Future Pharmacology, 4(1), 15-46. [Link]
-
Pingaew, R., et al. (2024). Synthesis and in vitro antitrypanosomatid activity of novel 5-nitroindole-rhodanine conjugates. Heliyon, 10(4), e25694. [Link]
-
Denny, W. A., & Palmer, B. D. (2010). The Nitroimidazooxazines (PA-824 and Analogs): Structure-Activity Relationship and Mechanistic Studies. Future medicinal chemistry, 2(8), 1301-14. [Link]
-
Al-Ghorbani, M. F., et al. (2016). Synthesis, characterization and antibacterial activity of new 5-ethoxy-2-mercapto benzimidazole derivatives. Journal of Chemical and Pharmaceutical Research, 8(12), 10-18. [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases: Systematic Review | MDPI [mdpi.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. 5-Mercapto-1-methyl-4-nitroimidazole | C4H5N3O2S | CID 95824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Structure-activity relationships of antitubercular nitroimidazoles. 1. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Authentication of 5-Mercapto-1-methyl-4-nitroimidazole Reference Standards
For researchers, scientists, and drug development professionals, the integrity of a chemical reference standard is the bedrock of reliable and reproducible results. This guide provides an in-depth comparison of analytical methodologies for the comprehensive authentication of a 5-Mercapto-1-methyl-4-nitroimidazole (MMNI) reference standard. MMNI, a known impurity of the immunosuppressive drug Azathioprine, requires meticulous characterization to ensure its suitability for use in pharmaceutical quality control and research.[1] This document moves beyond a simple listing of procedures to explain the rationale behind the selection of orthogonal analytical techniques, ensuring a robust and self-validating authentication process.
The principles outlined herein are grounded in the methodologies prescribed by international regulatory bodies, ensuring that the described protocols align with industry best practices for analytical procedure validation.[2][3][4][5]
The Rationale for a Multi-Pronged Authentication Approach
No single analytical technique can unequivocally confirm the identity, purity, and overall quality of a chemical reference standard. A comprehensive authentication strategy, therefore, relies on the synergistic use of multiple, orthogonal (different and independent) methods. This approach ensures that various physicochemical properties of the MMNI standard are interrogated, providing a high degree of confidence in its final characterization.
The United States Pharmacopeia (USP) emphasizes that reference standards must be of high purity and well-characterized.[6][7] This guide details a workflow that addresses identity, purity, and content, which are critical attributes of a reference standard.
Sources
- 1. 5-Mercapto-1-methyl-4-nitroimidazole | C4H5N3O2S | CID 95824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. fda.gov [fda.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. starodub.nl [starodub.nl]
- 6. uspbpep.com [uspbpep.com]
- 7. USP Reference Standards- General Chapters- United States Pharmacopeia USP 2025 [trungtamthuoc.com]
The Pivotal Role of the Thio- Moiety: A Comparative Guide to the Structure-Activity Relationship of 5-Mercapto-1-methyl-4-nitroimidazole Analogs
In the landscape of antimicrobial and antiparasitic drug discovery, the nitroimidazole scaffold remains a cornerstone for the development of potent therapeutic agents. The well-known drug metronidazole, a 5-nitroimidazole, has been a clinical mainstay for decades, but the emergence of resistant strains necessitates a continuous search for novel, more effective analogs. This guide delves into the critical structure-activity relationships (SAR) of a promising subclass: 5-mercapto-1-methyl-4-nitroimidazole and its derivatives. By examining the influence of structural modifications on biological activity, we aim to provide a comprehensive resource for researchers engaged in the rational design of next-generation nitroimidazole-based drugs.
The core hypothesis underpinning the exploration of this chemical space is that the introduction of a sulfur-containing substituent at the C5 position of the 1-methyl-4-nitroimidazole core can significantly modulate the compound's physicochemical properties, such as electronics and lipophilicity, thereby influencing its pharmacokinetic and pharmacodynamic profile.
Deciphering the Nitroimidazole Core: Mechanism of Action
To appreciate the nuances of SAR, it is imperative to first understand the fundamental mechanism of action of nitroimidazoles. These compounds are prodrugs that require reductive activation of the nitro group within the target pathogen.[] This process is particularly effective in anaerobic or microaerophilic environments, characteristic of many pathogenic bacteria and protozoa.[][2]
Once inside the microbial cell, the nitro group is reduced by specific enzymes, such as pyruvate-ferredoxin oxidoreductase, to form highly reactive nitroso and hydroxylamine intermediates, as well as cytotoxic nitro radicals.[] These reactive species are non-specific in their targets, covalently binding to and disrupting the helical structure of DNA, leading to strand breakage and ultimately, cell death.[][3]
Caption: Reductive activation of 5-nitroimidazoles.
The Influence of the 5-Mercapto Group and its Analogs: A Structure-Activity Deep Dive
While comprehensive SAR studies focusing exclusively on a broad range of 5-mercapto-1-methyl-4-nitroimidazole analogs are limited in the public domain, we can extrapolate key relationships from studies on related 5-substituted 4-nitroimidazoles and general principles of medicinal chemistry. The primary points of modification on the 5-mercapto-1-methyl-4-nitroimidazole scaffold are the sulfur atom of the mercapto group (leading to thioethers and sulfones) and the imidazole ring itself.
Key Structural Determinants of Activity:
-
The Nitro Group is Essential: The presence of the nitro group at position 4 is non-negotiable for the characteristic reductive activation and subsequent antimicrobial activity.[4] Analogs lacking this group are generally inactive.
-
Substitution at the 5-Position: This position is a critical determinant of potency and spectrum of activity.
-
Thioether Derivatives (-S-R): The introduction of a thioether linkage allows for the exploration of a wide range of substituents (R groups). The nature of the 'R' group significantly impacts lipophilicity and steric bulk.
-
Sulfonyl Derivatives (-SO₂-R): Oxidation of the thioether to a sulfone can alter the electronic properties and hydrogen bonding capacity of the molecule. For instance, 1-methyl-4-nitro-5-(phenylsulfonyl)-1H-imidazole has demonstrated potent activity against Gram-positive bacteria.[5]
-
Comparative Analysis of 5-Substituted Analogs
To illustrate the impact of substitution at the 5-position, the following table summarizes the activity of various 1-methyl-4-nitroimidazole analogs against different pathogens. It is important to note that these are not all mercapto-derivatives but provide valuable insights into the effect of diverse functionalities at this position.
| Compound ID | 5-Substituent | Target Organism(s) | Activity (MIC or IC50) | Reference |
| Metronidazole | -H (at C4), -CH₂CH₂OH (at N1), -CH₃ (at C2) | E. histolytica, G. intestinalis | IC50 ≈ 2.94 µM/mL | [6] |
| Analog 5f | 3-chlorophenyl | E. histolytica, G. intestinalis | IC50 = 1.47 µM/mL | [6] |
| Analog 10 | Phenylsulfonyl | H. pylori | MIC = 2 µg/mL | [5] |
| Analog 11 | 4-Methylphenylsulfonyl | H. pylori | MIC = 2 µg/mL | [5] |
This table is a synthesis of data from multiple sources and is intended for comparative purposes. Direct comparison of absolute values should be made with caution due to variations in experimental conditions.
The data suggests that the introduction of aryl and sulfonyl moieties at the 5-position can lead to a significant increase in potency compared to the parent nitroimidazole scaffold. For example, the 5-(3-chlorophenyl) analog (5f) is roughly twice as potent as metronidazole against E. histolytica and G. intestinalis.[6] Furthermore, phenylsulfonyl-substituted analogs show potent activity against H. pylori, a bacterium that can be challenging to eradicate.[5]
Experimental Protocols for Evaluation
The reliable determination of the biological activity of novel analogs is fundamental to any SAR study. The following are standardized protocols for the synthesis of a key intermediate and for antimicrobial susceptibility testing.
Synthesis of 5-Chloro-1-methyl-4-nitroimidazole (A Key Precursor)
The synthesis of 5-mercapto-1-methyl-4-nitroimidazole analogs often proceeds through a 5-chloro intermediate.
Protocol:
-
N-methylation: Start with 4(5)-nitroimidazole and methylate it to obtain a mixture of 1-methyl-4-nitroimidazole and 1-methyl-5-nitroimidazole.
-
Chlorination: The mixture is then chlorinated, with the 1-methyl-4-nitro isomer being more susceptible to chlorination at the 5-position to yield 5-chloro-1-methyl-4-nitroimidazole.
-
Purification: The desired product is purified from the reaction mixture using standard chromatographic techniques.
-
Nucleophilic Substitution: The 5-chloro group can then be displaced by a thiol-containing nucleophile to introduce the 5-mercapto moiety or its derivatives. A Suzuki coupling reaction can also be employed to introduce aryl substituents.[6]
Caption: General synthetic workflow for 5-thio-substituted analogs.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is a standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7][8]
Protocol:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a defined turbidity (e.g., 0.5 McFarland standard).
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing broth.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours) for the test organism.[9]
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[9]
Future Directions and Concluding Remarks
The exploration of 5-mercapto-1-methyl-4-nitroimidazole analogs presents a promising avenue for the discovery of novel antimicrobial and antiparasitic agents. The available data, primarily from related 5-substituted analogs, strongly suggests that modifications at the 5-position are a powerful strategy for enhancing potency and modulating the spectrum of activity.
Future research should focus on a systematic investigation of a diverse library of 5-thioether and 5-sulfonyl derivatives. Quantitative structure-activity relationship (QSAR) studies, correlating physicochemical properties with biological activity, will be instrumental in guiding the rational design of more effective compounds.[10][11] By understanding the intricate interplay between chemical structure and biological function, the scientific community can continue to develop potent new weapons in the ongoing battle against infectious diseases.
References
-
Anderson, W. L., et al. (2011). Structure-Activity Relationships of Antitubercular Nitroimidazoles. II. Determinants of aerobic activity and quantitative structure-activity relationships. ACS Medicinal Chemistry Letters, 2(1), 73-77. Available from: [Link]
-
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Journal of Antimicrobial Chemotherapy, 71(4), 847-856. Available from: [Link]
-
Letafat, B., et al. (2008). Synthesis and in-vitro antibacterial activity of 5-substituted 1-methyl-4-nitro-1H-imidazoles. Archiv der Pharmazie, 341(8), 497-501. Available from: [Link]
-
Asia-Pacific Economic Cooperation. (n.d.). Antimicrobial Susceptibility Testing. Available from: [Link]
-
Leitsch, D. (2017). Nitroimidazole drugs vary in their mode of action in the human parasite Giardia lamblia. Journal of Antimicrobial Chemotherapy, 72(4), 1010-1013. Available from: [Link]
-
Hernández-Luis, F., et al. (2010). New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles. Molecules, 15(1), 335-347. Available from: [Link]
-
Gupta, A., & Singh, J. (2011). Quantitative structure activity relationship (QSAR) studies on a series of imidazole derivatives as novel ORL1 receptor antagonists. Journal of Pharmacy Research, 4(5), 1334-1338. Available from: [Link]
-
Jiricek, J., et al. (2010). Structure-Activity Relationships of Antitubercular Nitroimidazoles. 1. Structural Features Associated with Aerobic and Anaerobic Activities of 4- and 5-Nitroimidazoles. Journal of Medicinal Chemistry, 53(9), 3594-3605. Available from: [Link]
-
El-Emam, A. A., et al. (2012). Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. Journal of the Korean Chemical Society, 56(1), 129-135. Available from: [Link]
-
Jiricek, J., et al. (2010). Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles. Journal of Medicinal Chemistry, 53(9), 3594-3605. Available from: [Link]
-
Ghafourian, T., & Barzegar, A. (2012). Quantitative Structure-activity Relationships of Imidazole-containing Farnesyltransferase Inhibitors Using Different Chemometric Methods. Iranian Journal of Pharmaceutical Research, 11(1), 133-144. Available from: [Link]
-
Lecturio. (2021). Nitroimidazoles. Available from: [Link]
-
Khan, K. M., et al. (2016). 5-Nitroimidazole derivatives and their antimicrobial activity. Journal of the Chemical Society of Pakistan, 38(2), 258-265. Available from: [Link]
-
Edwards, D. I. (1993). Nitroimidazole drugs-action and resistance mechanisms I. Mechanism of action. Journal of Antimicrobial Chemotherapy, 31(1), 9-20. Available from: [Link]
-
Anderson, W. L., et al. (2011). Structure-activity relationships of antitubercular nitroimidazoles. 3. Exploration of the linker and lipophilic tail of ((s)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][][12]oxazin-6-yl)-(4-trifluoromethoxybenzyl)amine (6-amino PA-824). Journal of Medicinal Chemistry, 54(15), 5476-5487. Available from: [Link]
-
World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Available from: [Link]
-
NPTEL-NOC IITM. (2018, September 9). Lecture 28 Quantitative Struture Activity Relationship(QSAR) [Video]. YouTube. Available from: [Link]
-
Müller, M. (1983). New data on the mechanism and speed of action of nitroimidazoles on prokaryota and eukaryota with and without mitochondria. Gionale Italiano di Chemioterapia, 30(1-3), 55-61. Available from: [Link]
-
Singh, P., & Singh, J. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry, 12. Available from: [Link]
-
MIT OpenCourseWare. (2021, February 25). Lecture 12, concept 15: Quantitative structure-activity relationship (QSAR) tries to predict drugs [Video]. YouTube. Available from: [Link]
-
Hernández-Luis, F., et al. (2010). New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles. Molecules, 15(1), 335-347. Available from: [Link]
-
van der Meij, J., et al. (2017). Innovative and rapid antimicrobial susceptibility testing systems. Nature Reviews Microbiology, 15(6), 364-376. Available from: [Link]
-
Cockerill, F. R., & Wikler, M. A. (Eds.). (2007). Antimicrobial Susceptibility Testing Protocols. CRC press. Available from: [Link]
Sources
- 2. New data on the mechanism and speed of action of nitroimidazoles on prokaryota and eukaryota with and without mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lecturio.com [lecturio.com]
- 4. Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and in-vitro antibacterial activity of 5-substituted 1-methyl-4-nitro-1H-imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. woah.org [woah.org]
- 9. apec.org [apec.org]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative Structure-activity Relationships of Imidazole-containing Farnesyltransferase Inhibitors Using Different Chemometric Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure-Activity Relationships of Antitubercular Nitroimidazoles. II. Determinants of aerobic activity and quantitative structure-activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
